Glycerol-1,1,2,3,3-d5
説明
Structure
3D Structure
特性
IUPAC Name |
1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472007 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62502-71-0 | |
| Record name | Glycerol-1,1,2,3,3-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthetic Pathway for Glycerol-1,1,2,3,3-d5: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic route for Glycerol-1,1,2,3,3-d5, a crucial deuterated standard used in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. While direct, publicly available, detailed experimental protocols for the synthesis of this specific isotopologue are scarce, a chemically sound and efficient pathway can be devised based on well-established organic chemistry principles. This document provides a comprehensive overview of this proposed synthesis, including detailed experimental procedures, expected quantitative data, and a visual representation of the synthetic workflow.
Proposed Synthetic Route
The most plausible and efficient synthesis of this compound involves a two-step process starting from diethyl malonate. The key steps are:
-
Deuteration of Diethyl Malonate: The acidic α-protons of diethyl malonate are exchanged with deuterium atoms using a deuterium source under basic conditions. This step yields diethyl 2,2-dideuteriomalonate.
-
Reduction with a Deuterated Reducing Agent: The resulting deuterated diethyl malonate is then reduced using a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD), to afford the final product, this compound.
This approach ensures the specific incorporation of deuterium at the 1, 2, and 3 positions of the glycerol backbone.
Experimental Protocols
The following are detailed, theoretical experimental protocols for the proposed synthesis of this compound.
Synthesis of Diethyl 2,2-dideuteriomalonate
Materials:
-
Diethyl malonate
-
Sodium metal
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere to generate a solution of sodium ethoxide.
-
Deuterium Exchange: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add deuterium oxide (D₂O) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons of diethyl malonate.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a solution of DCl in D₂O. The mixture is then extracted with anhydrous diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude diethyl 2,2-dideuteriomalonate is purified by vacuum distillation to yield a colorless liquid.
Synthesis of this compound
Materials:
-
Diethyl 2,2-dideuteriomalonate
-
Lithium Aluminum Deuteride (LAD)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Deuterium oxide (D₂O)
-
1 M DCl in D₂O
-
Anhydrous sodium sulfate
-
Round-bottom flask with dropping funnel and reflux condenser
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of LAD Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Deuteride (LAD) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere and cooled in an ice bath.
-
Addition of Deuterated Ester: A solution of diethyl 2,2-dideuteriomalonate in anhydrous THF is added dropwise to the LAD suspension at 0°C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction of the ester groups.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0°C to decompose the excess LAD and the aluminum complexes. This should be done with extreme caution as the reaction is highly exothermic and produces deuterium gas. Subsequently, a 1 M solution of DCl in D₂O is added to neutralize the mixture.
-
Extraction and Purification: The resulting mixture is filtered to remove the inorganic salts. The filtrate is then extracted with anhydrous diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Final Purification: The final product is purified by vacuum distillation to obtain pure this compound as a colorless, viscous liquid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. These are theoretical values based on typical yields for similar reactions.
| Parameter | Diethyl 2,2-dideuteriomalonate | This compound |
| Molecular Formula | C₇H₁₀D₂O₄ | C₃H₃D₅O₃ |
| Molecular Weight | 162.18 g/mol | 97.12 g/mol |
| Theoretical Yield | - | Based on starting malonate |
| Expected Yield | 85-95% | 70-85% |
| Isotopic Purity | >98 atom % D | >98 atom % D |
| Appearance | Colorless liquid | Colorless, viscous liquid |
| Boiling Point | ~199 °C (non-deuterated) | ~290 °C (non-deuterated) |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow of the proposed synthesis for this compound.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for the in-house preparation of this valuable isotopic standard, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yields and purity.
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated glycerol (glycerol-d8). The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in fields such as NMR spectroscopy, mass spectrometry, and as a cryoprotectant. This guide details key physical constants, spectroscopic signatures, and the experimental methods used to determine these properties.
Core Physicochemical Properties
Deuterated glycerol, in which hydrogen atoms are replaced by deuterium, exhibits subtle but important differences in its physical properties compared to its non-deuterated counterpart. These differences arise from the greater mass of deuterium, which influences bond vibrational frequencies and intermolecular interactions. The key physicochemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Deuterated Glycerol (Glycerol-d8)
| Property | Value |
| Chemical Formula | C₃D₈O₃ |
| Molecular Weight | 100.14 g/mol [1] |
| Appearance | Colorless, viscous liquid |
| Melting Point | 20 °C (lit.) |
| Boiling Point | 182 °C (lit.) |
| Density | 1.371 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.466 (lit.) |
| Isotopic Purity | Typically ≥98 atom % D |
Spectroscopic Properties
The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of glycerol, a fact that is leveraged in many of its applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated glycerol is widely used as a solvent in NMR spectroscopy. Its primary advantage is the absence of strong proton signals that would otherwise obscure the signals from the analyte.
-
¹H NMR: In a fully deuterated glycerol-d8 sample, the ¹H NMR spectrum is expected to be silent, except for a small residual signal from any remaining protons. This makes it an excellent solvent for studying non-deuterated analytes.
-
¹³C NMR: The ¹³C NMR spectrum of glycerol-d8 will show signals for the carbon backbone. The chemical shifts are similar to those of non-deuterated glycerol, but the peaks will appear as multiplets due to coupling with deuterium (a spin-1 nucleus). For glycerol, two main signals are expected: one for the two primary carbons (C1 and C3) and one for the secondary carbon (C2). In non-deuterated glycerol in D₂O, these peaks appear at approximately 63 ppm and 72.5 ppm, respectively.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing information about the molecular dynamics and orientation.
Infrared (IR) and Raman Spectroscopy
The vibrational frequencies of chemical bonds are highly dependent on the masses of the atoms involved. The replacement of hydrogen with heavier deuterium atoms leads to a significant red-shift (lower frequency) of the stretching and bending vibrations involving these atoms.
-
IR Spectroscopy: The broad O-H stretching band typically seen around 3300 cm⁻¹ in the IR spectrum of regular glycerol is shifted to approximately 2400-2500 cm⁻¹ for the O-D stretch in deuterated glycerol. Similarly, C-H stretching vibrations around 2900 cm⁻¹ are shifted to lower wavenumbers for C-D bonds, appearing in the 2100-2250 cm⁻¹ region.[2]
-
Raman Spectroscopy: Similar shifts are observed in the Raman spectrum. The analysis of the vibrational modes in the Raman spectra of normal and deuterated glycerol provides valuable insights into the structure of the hydrogen-bond network in this highly associated liquid.[3][4]
Table 2: Key IR and Raman Vibrational Frequencies for Deuterated Glycerol (Glycerol-d8)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-D Stretch | 2400 - 2500 | IR, Raman |
| C-D Stretch | 2100 - 2250 | IR, Raman[2] |
| CD₂ Scissoring | ~1204 | IR[2] |
Viscosity
For reference, the dynamic viscosity of non-deuterated glycerol at various temperatures is provided in the table below.
Table 3: Dynamic Viscosity of Non-Deuterated Glycerol at Atmospheric Pressure
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 0 | 12100 |
| 10 | 4500 |
| 20 | 1490[5] |
| 30 | 629 |
| 40 | 283 |
| 50 | 148 |
| 60 | 81.3 |
| 70 | 48.1 |
| 80 | 30.2 |
| 90 | 19.9 |
| 100 | 13.7 |
Data adapted from multiple sources for non-deuterated glycerol.[6][7]
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of deuterated glycerol.
Density Measurement using a Pycnometer
Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely known volume.
Methodology:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).
-
Mass of Pycnometer with a Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Insert the stopper, allowing excess liquid to escape through the capillary. Dry the outside of the pycnometer and weigh it (m₂). Record the temperature of the reference liquid.
-
Mass of Pycnometer with Deuterated Glycerol: Empty and dry the pycnometer. Fill it with deuterated glycerol, following the same procedure as in step 3, ensuring the temperature is controlled and recorded. Weigh the filled pycnometer (m₃).
-
Calculation:
-
Mass of the reference liquid: m_ref = m₂ - m₁
-
Volume of the pycnometer at the measurement temperature: V = m_ref / ρ_ref (where ρ_ref is the density of the reference liquid at that temperature).
-
Mass of the deuterated glycerol: m_gly = m₃ - m₁
-
Density of deuterated glycerol: ρ_gly = m_gly / V
-
Viscosity Measurement using a Rotational Viscometer
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.
Methodology:
-
Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of deuterated glycerol. Calibrate the instrument using a standard viscosity fluid.
-
Sample Preparation: Place a sufficient volume of deuterated glycerol in the sample container to ensure the spindle is immersed to the correct level.
-
Temperature Control: Bring the sample to the desired measurement temperature and allow it to equilibrate.
-
Measurement: Immerse the rotating spindle in the deuterated glycerol and start the motor. Allow the reading to stabilize.
-
Data Acquisition: Record the torque reading and the rotational speed. The instrument's software will typically calculate the dynamic viscosity in mPa·s or cP.
-
Repeat: Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.
Refractive Index Measurement using an Abbe Refractometer
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the liquid and a prism of high refractive index.
Methodology:
-
Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of deuterated glycerol onto the surface of the measuring prism.
-
Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index directly from the instrument's scale. Record the temperature at which the measurement was made.
Applications in Research and Drug Development
Deuterated glycerol is a valuable tool in various scientific applications, primarily due to its unique spectroscopic properties and its physical similarity to non-deuterated glycerol.
-
NMR Spectroscopy: As a solvent, it allows for the acquisition of high-quality NMR spectra of solutes without interference from solvent protons. It is particularly useful for studying the structure and dynamics of biomolecules like proteins and nucleic acids.
-
Mass Spectrometry: Deuterated compounds are used as internal standards in quantitative mass spectrometry due to their similar chemical behavior but distinct mass.
-
Cryoprotectant: In structural biology techniques like cryo-electron microscopy (cryo-EM), glycerol is often used as a cryoprotectant to prevent the formation of ice crystals upon rapid freezing. While the use of glycerol can reduce image contrast, recent studies have shown that high-resolution structures can still be obtained with its inclusion.[8][9][10] The use of deuterated glycerol can be advantageous in neutron scattering studies of biological macromolecules.
Workflow for Protein Sample Preparation for NMR Spectroscopy
The following diagram illustrates a typical workflow for preparing a protein sample for NMR analysis, highlighting the use of deuterated glycerol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. engineersedge.com [engineersedge.com]
- 6. vt.rion-onlineshop.com [vt.rion-onlineshop.com]
- 7. researchgate.net [researchgate.net]
- 8. A case for glycerol as an acceptable additive for single-particle cryoEM samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A case for glycerol as an acceptable additive for single-particle cryoEM samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the ¹H NMR Spectrum of Glycerol-1,1,2,3,3-d₅
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Glycerol-1,1,2,3,3-d₅. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document outlines the theoretical basis for the spectrum, presents expected data in a structured format, provides a general experimental protocol, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Introduction
Glycerol-1,1,2,3,3-d₅ is a deuterated analog of glycerol, a fundamental building block in many biological systems. Its molecular formula is (HOCD₂)₂CDOH.[1][2] The selective replacement of hydrogen with deuterium at the C1, C2, and C3 positions makes it a valuable tool in various scientific applications, including metabolic studies, biomolecular NMR, and as an internal standard in mass spectrometry.[1][3] Understanding its ¹H NMR spectrum is crucial for verifying its isotopic purity and for tracing its metabolic fate in complex biological matrices.
Expected ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅ is significantly simplified compared to that of its non-deuterated counterpart due to the substitution of most protons with deuterium. The key features of the expected spectrum, assuming a high degree of deuteration (typically >98 atom % D) and analysis in a deuterated solvent like D₂O, are discussed below.[2][4]
In D₂O, the hydroxyl (-OH) protons will readily exchange with the deuterium of the solvent, rendering them largely invisible in the ¹H NMR spectrum. Therefore, the primary signals of interest arise from any residual, non-deuterated protons attached to the carbon backbone.
Given the deuteration pattern at positions 1, 1, 2, 3, and 3, the most prominent residual signal is expected to be from any remaining C2-H group. Due to the high isotopic purity of commercially available Glycerol-1,1,2,3,3-d₅, the concentration of molecules with a proton at C2 will be low. This will result in a signal with a correspondingly low intensity.
The chemical environment of the C2 proton is flanked by two -CD₂OH groups. The deuterium atoms on the adjacent carbons (C1 and C3) will cause splitting of the C2-H signal. This coupling between ¹H and ²H (deuterium) is typically smaller than ¹H-¹H coupling.
Data Presentation
The following table summarizes the expected quantitative data for the ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅ in D₂O. The chemical shift values are based on the known spectrum of glycerol, which shows the C2-H proton as a multiplet around 3.77 ppm.[5] The multiplicity is predicted based on coupling to adjacent deuterium atoms.
| Proton Assignment | Expected Chemical Shift (δ) in D₂O (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz | Notes |
| Residual C2-H | ~ 3.77 | Multiplet (quintet-like) | J(H,D) is smaller than J(H,H) | The exact multiplicity and coupling constants can be complex due to the quadrupolar nature of deuterium. The signal will be of low intensity, reflecting the isotopic purity. |
| Residual C1-H/C3-H | ~ 3.54 and ~ 3.63 | Multiplet | These signals, if present, would be of even lower intensity than the residual C2-H signal, assuming uniform high deuteration. | |
| -OH | Not typically observed | Broad singlet or absent | Due to rapid exchange with the D₂O solvent. |
Experimental Protocol: ¹H NMR Spectroscopy of Glycerol-1,1,2,3,3-d₅
This section provides a generalized methodology for acquiring a high-quality ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Glycerol-1,1,2,3,3-d₅ in 0.6-0.7 mL of high-purity deuterated water (D₂O, 99.9 atom % D).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.[6]
-
Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is generally sufficient.
-
Number of Scans: Due to the low concentration of residual protons, a larger number of scans (e.g., 64 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for glycerol protons (e.g., 0-10 ppm).
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual HDO signal, which is typically set to 4.79 ppm.[7]
-
Integration: Integrate the observed signals to determine the relative abundance of residual protons.
Mandatory Visualizations
The following diagrams illustrate the molecular structure of Glycerol-1,1,2,3,3-d₅ and a typical workflow for its ¹H NMR analysis.
Caption: Molecular structure of Glycerol-1,1,2,3,3-d₅.
Caption: Generalized workflow for ¹H NMR spectrum analysis.
References
- 1. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 2. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. glycerol-1,1,2,3,3-D5 [myskinrecipes.com]
- 4. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 13C NMR Chemical Shifts of Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Glycerol-1,1,2,3,3-d5. Due to the scarcity of directly published experimental data for this specific isotopologue, this guide synthesizes information from the known 13C NMR spectrum of unlabeled glycerol and established principles of deuterium isotope effects on 13C chemical shifts. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer, or as an internal standard in NMR and mass spectrometry applications.
Introduction to 13C NMR of Deuterated Glycerol
This compound is a stable isotope-labeled form of glycerol where five hydrogen atoms have been replaced by deuterium. This isotopic substitution has a predictable and measurable effect on the 13C NMR spectrum. The primary effects are:
-
Isotope Shift: The resonance frequency of a carbon nucleus is sensitive to the mass of the directly attached atoms. The heavier deuterium nucleus, compared to protium, causes a characteristic upfield shift (to a lower ppm value) in the 13C chemical shift. This is known as the alpha (α) isotope effect. A smaller, secondary (beta, β) isotope effect can also be observed on the adjacent carbon atom.
-
Spin-Spin Coupling: Deuterium has a spin quantum number (I) of 1, which leads to spin-spin coupling with the adjacent 13C nucleus. This coupling results in a splitting of the carbon signal into a multiplet. For a CD group, the signal splits into a 1:1:1 triplet, and for a CD2 group, it splits into a 1:2:3:2:1 quintet.[1]
-
Nuclear Overhauser Effect (NOE) and Relaxation: The absence of directly attached protons to the deuterated carbons significantly reduces the Nuclear Overhauser Effect enhancement and alters the relaxation times (T1).[1] This can lead to lower signal intensity for deuterated carbons compared to their protonated counterparts under standard acquisition conditions.[1]
Estimated 13C NMR Chemical Shift Data
The following table summarizes the experimentally observed 13C NMR chemical shifts for unlabeled glycerol and the estimated chemical shifts for this compound. The estimations are based on the typical upfield shift of approximately 0.3-0.5 ppm per deuterium on the directly attached carbon (α-effect) and a smaller upfield shift of about 0.1 ppm for the adjacent carbon (β-effect), as is generally observed for aliphatic alcohols and polyols.
| Carbon Position | Structure | Unlabeled Glycerol Chemical Shift (ppm) | Estimated this compound Chemical Shift (ppm) | Expected Multiplicity |
| C1, C3 | -CH₂OH | ~63.2 | ~62.5 | Quintet |
| C2 | >CHOH | ~72.8 | ~72.3 | Triplet |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol for 13C NMR Analysis
This section outlines a general protocol for the acquisition of a 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for polar molecules like glycerol. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used.
-
Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 50-100 mM.
-
Internal Standard: The addition of an internal standard is generally not necessary if the deuterated solvent signal is used as a reference. If precise quantification against another compound is required, a suitable internal standard with a known chemical shift that does not overlap with the glycerol signals should be chosen.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.
-
Probe: A standard broadband or cryoprobe can be used.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is a good starting point. To mitigate the effects of long T1 relaxation times and the absence of NOE for the deuterated carbons, an inverse-gated decoupling sequence can be employed to provide more accurate quantification if needed.[1]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): A longer relaxation delay of 5-10 seconds is recommended to allow for the complete relaxation of the deuterated carbon nuclei.[1]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to obtain a good signal-to-noise ratio due to the lower sensitivity of 13C and the splitting of signals by deuterium.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient for 13C NMR of glycerol.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the solvent signal (e.g., residual HDO at ~4.79 ppm in D₂O, which corresponds to a specific 13C reference value depending on the spectrometer's referencing method) or an internal standard.
Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its 13C NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for 13C NMR analysis.
References
mass spectrum fragmentation pattern of Glycerol-1,1,2,3,3-d5
An In-depth Technical Guide on the Mass Spectrum Fragmentation Pattern of Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected . Given the limited availability of public data on the direct mass spectrometric analysis of this specific isotopologue, this guide infers the fragmentation behavior based on the well-documented patterns of unlabeled glycerol. This compound is a crucial tracer in metabolic research, particularly in studies of lipolysis and glucose metabolism.[1][2] Understanding its mass spectrometric behavior is essential for accurate quantification and interpretation in tracer-based experiments.
The direct analysis of underivatized deuterated glycerol, especially via electron ionization (EI), can be challenging due to significant fragmentation, the potential loss of the molecular ion, and the risk of deuterium exchange or loss.[1][3] For quantitative analysis in biological matrices, derivatization is often the preferred method to stabilize the molecule and retain all isotopic labels.[1][2][3] However, this guide will focus on the intrinsic fragmentation of the core molecule.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Chemical Formula: (HOCD₂)₂CDOH
-
Molecular Weight: 97.12 g/mol [4]
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is predicted based on the known fragmentation of unlabeled glycerol under electron ionization (EI), which is a hard ionization technique causing extensive fragmentation. The molecular ion of unlabeled glycerol is often weak or absent in a 70 eV EI spectrum.[5][6] The key fragmentation pathways involve the cleavage of C-C and C-O bonds and the loss of small neutral molecules like water and formaldehyde.
The location of the five deuterium atoms on carbons 1, 2, and 3 directly influences the mass-to-charge ratio (m/z) of the resulting fragments.
Data Presentation: Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization. The m/z values are calculated based on the structure (HOCD₂)₂CDOH. The relative abundance is inferred from the typical EI spectrum of unlabeled glycerol and should be considered qualitative.
| Predicted Fragment Ion | Proposed Structure/Loss | m/z (Calculated) | Expected Relative Abundance |
| [M]⁺• | Molecular Ion | 97 | Very Low to Absent |
| [M-H₂O]⁺• | Loss of Water | 79 | Low |
| [M-D₂O]⁺• | Loss of Deuterated Water | 77 | Low |
| [M-CHDO]⁺ | Loss of Deuterated Formaldehyde | 66 | Moderate |
| [M-CD₂O]⁺ | Loss of Deuterated Formaldehyde | 65 | Moderate |
| [CH(OH)CD₂OH]⁺ | Cleavage of C1-C2 bond | 64 | High |
| [CD(OH)CD₂OH]⁺ | Cleavage of C1-C2 bond | 63 | High |
| [CH₂CDOH]⁺ | Rearrangement and cleavage | 46 | Moderate |
| [CD₂OH]⁺ | Cleavage of C-C bond | 33 | High (Base Peak) |
Mandatory Visualization
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.
References
- 1. The shielding effect of glycerol against protein ionization in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity and Enrichment of Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Glycerol-1,1,2,3,3-d5. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide covers the quality specifications of commercially available this compound, detailed experimental protocols for verifying its isotopic purity and enrichment, and visualizations of its application in metabolic research.
Quantitative Data on Commercial this compound
The quality of this compound is paramount for its successful application in metabolic studies, biomolecular NMR, and as an internal standard in mass spectrometry. The isotopic enrichment and chemical purity are key parameters that dictate the accuracy and reliability of experimental results. Below is a summary of typical specifications from leading commercial suppliers.
| Parameter | Specification | Method(s) | Supplier Example(s) |
| Isotopic Enrichment | ≥98 atom % D[1][2][3] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Sigma-Aldrich[1][2], Cambridge Isotope Laboratories[4], CDN Isotopes |
| 99 atom % D | MS, NMR | Cambridge Isotope Laboratories[4] | |
| Chemical Purity | ≥98% (CP)[2][3] | Gas Chromatography (GC) | Sigma-Aldrich[2] |
| 99% (CP)[1] | GC | Sigma-Aldrich[1] | |
| Molecular Formula | (HOCD₂)₂CDOH | - | All Suppliers |
| Molecular Weight | ~97.12 g/mol [1][2] | - | Sigma-Aldrich[1][2] |
| ~97.13 g/mol [4] | - | Cambridge Isotope Laboratories[4] |
Experimental Protocols for Quality Assessment
Accurate determination of the isotopic enrichment and chemical purity of this compound is essential for validating its quality before use in sensitive applications. The following are detailed protocols for the most common analytical techniques employed for this purpose.
Determination of Isotopic Enrichment and Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile compounds. For a non-volatile compound like glycerol, derivatization is necessary to increase its volatility for GC analysis. The mass spectrometer then allows for the determination of the isotopic distribution of the derivatized glycerol.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).
-
Add a derivatizing agent. Common choices for glycerol include:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of the BSTFA/TMCS mixture to the sample solution.
-
Acylation: Acetic anhydride or Heptafluorobutyric anhydride (HFBA). For example, add 100 µL of HFBA and incubate at 60°C for 30 minutes.
-
-
Vortex the mixture and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode to identify the derivatized glycerol peak and any impurities. Subsequently, use Selected Ion Monitoring (SIM) to monitor the relevant m/z fragments for both the deuterated and any unlabeled glycerol derivative.
-
3. Data Analysis:
-
Identify the retention time of the derivatized glycerol peak.
-
Integrate the peak areas of the molecular ions (or characteristic fragment ions) corresponding to the d5-labeled and unlabeled glycerol.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled species to the total peak area of all isotopic species.
-
Determine the chemical purity by comparing the peak area of the derivatized glycerol to the total area of all peaks in the chromatogram.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For this compound, both ²H (Deuterium) and ¹³C NMR can be utilized, although ²H NMR is more direct for determining deuterium enrichment.
1. Sample Preparation:
-
Accurately weigh a sufficient amount of this compound (typically 5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O). Ensure the solvent does not have signals that overlap with the analyte signals.
-
Add a known amount of an internal standard for quantification if required.
2. ²H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a deuterium probe.
-
Acquisition Parameters:
-
Use a quantitative pulse sequence. A simple pulse-acquire sequence with a sufficiently long relaxation delay (at least 5 times the longest T1 of the deuterium nuclei) is often adequate.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate Fourier transformation and phasing.
-
Integrate the signals corresponding to the deuterium atoms at the 1, 2, and 3 positions of the glycerol backbone.
-
The relative integrals of these signals can be used to confirm the labeling pattern.
-
To determine the absolute isotopic enrichment, a quantitative reference is needed. This can be an internal standard with a known deuterium concentration or advanced methods like ERETIC (Electronic REference To access In vivo Concentrations) can be employed.[5][6][7] The isotopic enrichment is calculated by comparing the integral of the deuterium signals of the sample to that of the reference.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a quantitative pulse sequence with a long relaxation delay and gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
The absence or significant reduction of signals for the C1, C2, and C3 carbons in the ¹³C spectrum, which would be split by the attached deuterium atoms in a proton-coupled spectrum, confirms the high level of deuteration.
-
The presence of small residual signals at the chemical shifts corresponding to undeuterated glycerol can be used to estimate the level of unlabeled impurity.
-
Visualizations: Applications in Research
This compound is a valuable tracer for studying metabolic pathways in various biological systems. Its deuterated nature allows for its fate to be tracked using mass spectrometry-based techniques.
Metabolic Flux Analysis Workflow
The following diagram illustrates a general workflow for a metabolic flux analysis (MFA) experiment using this compound as a tracer to investigate central carbon metabolism.
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment.
Glycerol Metabolism and Signaling Pathway
This compound can be used to trace the integration of glycerol into central metabolic and signaling pathways. A key hub in these pathways is the formation of glycerol-3-phosphate (G3P), which lies at the intersection of glycolysis, gluconeogenesis, and lipid synthesis.
Caption: Integration of Glycerol into Central Metabolism and Signaling Pathways.
References
- 1. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]
- 2. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 5. Determination of deuterium isotope ratios by quantitative 2H NMR spectroscopy: the ERETIC method as a generic reference signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Glycerol-1,1,2,3,3-d5 for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, key applications, and analytical methodologies for the stable isotope-labeled compound, Glycerol-1,1,2,3,3-d5.
This technical guide provides a comprehensive overview of high-purity this compound, a deuterated analog of glycerol, for researchers, scientists, and professionals in drug development. This document details the commercial availability of this stable isotope-labeled compound, its critical applications in metabolic research, and detailed protocols for its use as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance spectroscopy.
Commercial Availability and Specifications
High-purity this compound is available from several commercial suppliers, offering various purity levels and isotopic enrichments to suit diverse research needs. The choice of supplier may depend on the specific requirements of the experiment, such as the desired level of isotopic enrichment and the required quantity. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| Sigma-Aldrich | This compound | 62502-71-0 | ≥98% | 99% (CP) | Custom packaging available upon request |
| Cambridge Isotope Laboratories, Inc. | Glycerol (1,1,2,3,3-D₅, 99%) | 62502-71-0 | 99% | ≥98% | Various |
| C/D/N Isotopes Inc. | This compound | 62502-71-0 | 98% | Not specified | 1 g, 5 g |
| Santa Cruz Biotechnology, Inc. | This compound | 62502-71-0 | Not specified | Not specified | Not specified |
| MedChemExpress | Glycerol-d5 | Not specified | Not specified | 99.0% | Various |
| Toronto Research Chemicals Inc. | Glycerol-d5 | 62502-71-0 | Not specified | Not specified | 100 mg |
| Clearsynth | Glycerol D5 | 62502-71-0 | Not specified | ≥98% (by HPLC) | Not specified |
Core Applications in Research and Drug Development
This compound is a valuable tool in metabolic research and drug development, primarily utilized for its distinct mass difference compared to its unlabeled counterpart. This property allows for precise tracking and quantification in complex biological systems.
Metabolic Flux Analysis (MFA): A critical application of this compound is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a cell.[1] By introducing a stable isotope-labeled substrate like deuterated glycerol, researchers can trace its incorporation into downstream metabolites, thereby elucidating the activity of metabolic pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Glycerol enters central carbon metabolism after phosphorylation to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis.[1]
Internal Standard for Mass Spectrometry: Due to its chemical identity and distinct mass, this compound is an ideal internal standard for the accurate quantification of endogenous glycerol in biological samples using mass spectrometry (MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantification as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3] This is crucial for applications such as monitoring lipolysis and studying glycerol kinetics in vivo.[4]
Biomolecular NMR: Deuterated glycerol is also suitable for use in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy.[5] It can be used as a solvent or co-solvent in NMR studies of proteins and other biomolecules.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common analytical techniques.
Quantification of Glycerol in Human Plasma using GC-MS/MS
This protocol describes a method for the extraction, derivatization, and analysis of glycerol and its deuterated analog from human plasma.[6]
1. Sample Preparation and Extraction:
-
To 200 µL of plasma, add an internal standard mix containing a known concentration of this compound.
-
Perform protein precipitation using acetonitrile. This can be automated using a 96-well plate format.[6]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well.
2. Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent.
-
Derivatize the glycerol and the internal standard using acetic anhydride to form glycerol triacetate, which is more volatile and suitable for gas chromatography.[6]
3. GC-MS/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
Use a suitable capillary column, such as an Innowax MS column (30 m x 0.25 mm; 0.25 µm), with helium as the carrier gas.[6]
-
Operate the mass spectrometer in chemical ionization mode.
-
Monitor the specific mass transitions for both the derivatized glycerol and the derivatized this compound.
4. Data Analysis:
-
Quantify the amount of endogenous glycerol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glycerol.
"Dilute and Shoot" LC-MS/MS Method for Glycerol in Human Urine
This simplified method is suitable for high-throughput screening of glycerol in urine samples.[7]
1. Sample Preparation:
-
Dilute the urine sample with an organic solvent (e.g., methanol) containing a known concentration of this compound as the internal standard.[7]
-
Vortex the mixture. No further extraction or derivatization is required.
2. LC-MS/MS Analysis:
-
Inject the diluted sample directly into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 column (e.g., 100 mm × 2.1 mm I.D., 2.6 µm particle size) for chromatographic separation.[7]
-
The mobile phase can consist of 0.1% aqueous formic acid (A) and 0.1% formic acid in methanol (B) with a gradient elution.[7]
-
Operate the mass spectrometer in positive-ion mode and monitor the specific mass transitions for glycerol and this compound.
3. Data Analysis:
-
Quantify the glycerol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Generalized workflow for Metabolic Flux Analysis (MFA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 6. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 7. accesson.kr [accesson.kr]
An In-depth Technical Guide to the Structural Characterization of Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of Glycerol-1,1,2,3,3-d5 (CAS No. 62502-71-0), a deuterated isotopologue of glycerol. This stable isotope-labeled compound is a valuable tracer in metabolic research, particularly in studies of glycolysis, gluconeogenesis, and lipid metabolism, as well as in biomolecular NMR and as an internal standard for mass spectrometry.[1][2] Accurate characterization of its structure and isotopic purity is critical for the validity and reproducibility of experimental results.
Physicochemical and Isotopic Properties
This compound is a colorless, viscous liquid. Its physical and chemical properties are similar to those of unlabeled glycerol, with slight differences due to the increased mass from deuterium substitution. The key properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₃D₅O₃ | [3] |
| Linear Formula | (HOCD₂)₂CDOH | [4][5] |
| Molecular Weight | 97.12 g/mol | [3][6] |
| CAS Number | 62502-71-0 | [3][6] |
| Isotopic Purity | Typically ≥98 atom % D | [5][6] |
| Chemical Purity | Typically ≥99% | [5] |
| Appearance | Clear, colorless, viscous oil | [7] |
| Density | 1.331 g/mL at 25 °C | [5] |
| Boiling Point | 182 °C (lit.) | [5] |
| Melting Point | 20 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.472 (lit.) | [5] |
| InChI Key | PEDCQBHIVMGVHV-UXXIZXEISA-N | [5] |
Spectroscopic Characterization
The structural integrity and isotopic labeling pattern of this compound are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 1, 2, and 3 will be absent due to deuterium substitution. The spectrum will be dominated by the signals of the three hydroxyl (-OH) protons. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, these would appear as distinct signals, while in D₂O, they would exchange with the solvent and not be observed. Any residual proton signals at the deuterated positions would indicate incomplete deuteration.
For comparison, the ¹H NMR spectrum of unlabeled glycerol in D₂O shows a complex multiplet for the methine proton at C2 (δ ~3.77 ppm) and two doublets of doublets for the methylene protons at C1 and C3 (δ ~3.63 and ~3.54 ppm).[8]
The ¹³C NMR spectrum provides confirmation of the carbon backbone and the C-D bonds. The spectrum of this compound is expected to show two signals:
-
C1 and C3: These two equivalent carbons are directly bonded to two deuterium atoms. The signal for these carbons will appear as a quintet due to coupling with deuterium (spin I=1), and its chemical shift will be slightly upfield compared to unlabeled glycerol.
-
C2: This carbon is bonded to one deuterium atom and will appear as a triplet.
For unlabeled glycerol, the ¹³C NMR spectrum shows two peaks: one for the equivalent C1 and C3 carbons at approximately 62.5 ppm and one for the C2 carbon at approximately 73.1 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to improve volatility and reduce fragmentation of the deuterium labels.[6]
Common derivatization techniques include:
-
Silylation: Using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). However, the trimethylsilyl derivative can lead to the loss of some deuterium labels during fragmentation.[6]
-
Acetylation: Using acetic anhydride to form the trisacetyl[1,1,2,3,3-d5]glycerol derivative. This derivative is stable and can be analyzed by positive-ion chemical ionization (PCI) mass spectrometry, often showing a characteristic fragment at m/z = 164.[9]
-
Fluoracylation: Using reagents like heptafluorobutyric anhydride (HFBA). The heptafluorobutyryl derivative is advantageous as it produces an intense molecular ion that retains all five deuterium labels when analyzed by negative-ion chemical ionization (NCI) GC-MS.[6]
The electron ionization (EI) mass spectrum of unlabeled glycerol shows a characteristic base peak at m/z 61, corresponding to the loss of a CH₂OH group. The molecular ion at m/z 92 is often weak or absent. For this compound, the molecular ion would be expected at m/z 97.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will be similar to that of unlabeled glycerol, with the key difference being the presence of C-D stretching and bending vibrations at lower frequencies (wavenumbers) than the corresponding C-H vibrations.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen-bonded hydroxyl groups.
-
C-H Stretch (residual): Any remaining C-H bonds would show stretching vibrations around 2850-3000 cm⁻¹.
-
C-D Stretch: C-D stretching vibrations are expected in the region of 2100-2250 cm⁻¹.
-
C-O Stretch: Strong bands in the 1000-1150 cm⁻¹ region corresponding to the C-O stretching of the primary and secondary alcohols.
Experimental Protocols
The following are generalized protocols for the structural characterization of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled ¹³C NMR sequence.
-
Acquisition Parameters: Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
GC-MS Protocol (with Derivatization)
-
Derivatization (Acetylation Example):
-
To a small amount of this compound (e.g., 1 mg) in a vial, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) or chemical ionization (CI) mode, scanning a mass range of m/z 50-300.
-
Visualizations
General Workflow for Structural Characterization
Caption: General workflow for the structural characterization of this compound.
GC-MS Analysis Pathway with Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
An In-Depth Technical Guide to Deuterium Labeling Methods for Glycerol Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled glycerol. Glycerol is a cornerstone molecule in central metabolism, serving as a key precursor for glucose and the backbone for triacylglycerols and phospholipids.[1] The strategic replacement of hydrogen with its stable isotope, deuterium (²H or D), creates a powerful tool for tracing metabolic pathways, quantifying fluxes, and serving as an ideal internal standard in mass spectrometry. This guide details chemical and biological synthesis methods, summarizes key quantitative data, and provides standardized experimental protocols for the use of these tracers in a research and development setting.
Core Synthesis Methodologies for Deuterium-Labeled Glycerol
The generation of deuterium-labeled glycerol can be broadly categorized into chemical synthesis, which offers precise control over the location of the label, and biosynthetic methods, which can produce highly enriched molecules. Furthermore, a variety of deuterated glycerol isotopologues are commercially available for direct use.
Chemical Synthesis
Chemical synthesis provides unparalleled control for site-specific deuterium incorporation. A notable method is the asymmetric synthesis of chirally monodeuterated glycerol, which allows for the investigation of stereospecific enzymatic reactions.
Asymmetric Synthesis via Boronic Esters: A well-established method for creating asymmetrically deuterated glycerol involves the use of boronic esters as chiral synthons.[2][3] This pathway allows for the introduction of deuterium at specific positions with high diastereomeric excess (>98%).[3] The overall yield for the multi-step synthesis is in the range of 42-50%, depending on the deuterium source used.[3]
A simplified workflow for this chemical synthesis is illustrated below.
Caption: High-level workflow for the chemical synthesis of asymmetrically deuterated glycerol.
Biosynthetic Methods
Biosynthetic approaches leverage the metabolic machinery of microorganisms to produce uniformly or highly deuterated compounds. This is often more cost-effective for producing fully deuterated molecules compared to chemical synthesis.
Microbial Fermentation: Yeast species, such as Pichia, are robust organisms for producing deuterated biomolecules.[4] When cultured in media containing deuterium oxide (D₂O) and a deuterated carbon source (like glycerol-d8), the organism's metabolic pathways incorporate deuterium atoms extensively into newly synthesized molecules.[4] This method is particularly efficient for producing uniformly deuterated lipids and sterols where glycerol serves as the backbone.
Commercially Available Deuterated Glycerol
For many applications, direct purchase of deuterated glycerol is the most practical approach. Several isotopologues are available from commercial suppliers, varying in the number and position of deuterium atoms.
| Isotopologue Name | Common Abbreviation | Molecular Formula | Isotopic Purity (Min. Atom % D) |
| Glycerol-d₈ | Glycerin-d8 | (DOCD₂)₂CDOD | ≥98% |
| Glycerol-1,1,2,3,3-d₅ | Glycerin-d5 | (HOCD₂)₂CDOH | 98% |
| Glycerol-d₃ | 1,2,3-Propanetriol-d₃ | C₃H₅D₃O₃ | Not specified |
Table 1: Summary of common commercially available deuterium-labeled glycerol isotopologues. Data sourced from various chemical suppliers.[5]
Applications in Research and Drug Development
Deuterium-labeled glycerol is a versatile tool with primary applications in metabolic research and as an internal standard for quantitative bioanalysis.
Metabolic Tracer Studies
In metabolic research, deuterium-labeled glycerol is used as a tracer to measure the kinetics of key metabolic processes in vivo.[6] By infusing a known amount of labeled glycerol and measuring its dilution in the blood, researchers can calculate the rate of appearance of endogenous glycerol, a proxy for whole-body lipolysis.[6][7]
The labeled glycerol backbone can also be tracked into other molecules. Its primary metabolic fates include:
-
Gluconeogenesis: Conversion to glucose in the liver.
-
Triglyceride Synthesis: Re-esterification with fatty acids to form triglycerides.
Caption: Simplified metabolic pathways for deuterium-labeled glycerol.
Internal Standards for Quantitative Analysis
Deuterated molecules are ideal internal standards for mass spectrometry-based quantification because they co-elute with the endogenous, non-labeled analyte but are distinguishable by their higher mass.[8] Glycerol-d₅ is frequently used for the accurate quantification of glycerol in biological matrices like urine and plasma.[8][9] This is critical in areas such as sports anti-doping, where glycerol is a prohibited masking agent, and a urinary threshold has been established.[8][10] The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[8]
Experimental Protocols & Quantitative Data
This section provides detailed methodologies for key experiments involving deuterium-labeled glycerol and summarizes relevant quantitative data from the literature.
Protocol: Determination of Glycerol Kinetics in Humans
This protocol is based on established methods for measuring glycerol appearance rates using a primed-constant infusion of a deuterated tracer.[6][7]
1. Subject Preparation:
-
Subjects fast overnight (10-12 hours) to achieve a post-absorptive, metabolic steady state.
-
Establish intravenous access for tracer infusion and blood sampling.
2. Tracer Infusion:
-
Prepare a sterile solution of Glycerol-1,1,2,3,3-d₅ in saline.
-
Administer a priming bolus dose to rapidly raise the plasma enrichment to the expected steady-state level.
-
Immediately follow with a continuous, constant-rate intravenous infusion for 2-3 hours.
3. Blood Sampling:
-
Collect baseline blood samples before the infusion starts.
-
Collect additional blood samples at timed intervals (e.g., every 15 minutes) during the final 30-60 minutes of the infusion to confirm isotopic steady state.
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Derivatize glycerol in the plasma samples (e.g., using N-methyl-trimethylsilyltrifluoroacetamide, MSTFA) to make it volatile for gas chromatography.[8]
-
Analyze the isotopic enrichment of glycerol using Gas Chromatography-Mass Spectrometry (GC-MS).
5. Calculation:
-
Calculate the rate of appearance (Ra) of glycerol using the steady-state isotope dilution equation: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment of plasma glycerol at steady state.
Caption: Workflow for a human metabolic study using a deuterated glycerol tracer.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing deuterium-labeled glycerol.
| Application / Method | Parameter | Value | Reference(s) |
| Metabolic Kinetics | Endogenous Glycerol Appearance Rate (post-absorptive) | 2.22 ± 0.20 µmol/kg/min | [6] |
| Stimulated Glycerol Flux (with epinephrine) | 6.7 ± 0.3 µmol/kg/min | [7] | |
| Quantitative Analysis (GC-MS) | Lower Limit of Detection (LOD) in Urine | 0.3 µg/mL | [8] |
| Lower Limit of Quantitation (LOQ) in Urine | 0.9 µg/mL | [8] | |
| Intraday & Interday Precision | <20% | [8] | |
| Accuracy | 92-110% | [8] | |
| Chemical Synthesis | Diastereomeric Excess (via boronic esters) | >98% | [3] |
| Overall Yield (via boronic esters) | 42-50% | [3] |
Table 2: Summary of quantitative data related to the synthesis and application of deuterium-labeled glycerol.
Conclusion
Deuterium-labeled glycerol is an indispensable tool in modern biochemical and pharmaceutical research. Chemical synthesis offers precise, site-specific labeling, while biosynthetic methods provide an efficient route to highly deuterated molecules. These tracers have proven invaluable for elucidating the dynamics of lipid and glucose metabolism and for enabling highly accurate and precise bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments, ultimately advancing our understanding of physiology and pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
- 5. Glycerol (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-558-1 [isotope.com]
- 6. Determination of steady state and nonsteady-state glycerol kinetics in humans using deuterium-labeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of urinary glycerol levels for doping control purposes using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Glycerol-1,1,2,3,3-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol. Understanding the stability profile of this isotopically labeled compound is critical for its proper handling, storage, and application in research and development, particularly in fields such as NMR spectroscopy, mass spectrometry, and metabolic studies. While specific long-term stability data for this compound is not extensively published, this guide consolidates general recommendations from suppliers and relevant physicochemical properties of glycerol to provide a robust framework for its use.
Recommended Storage Conditions
To ensure the integrity and purity of this compound, it is imperative to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or 4°C | Prevents potential degradation from excessive heat and avoids freezing, which is generally not required for stability. |
| Light | Store away from light | Minimizes the risk of light-induced degradation. |
| Moisture | Store away from moisture in a tightly sealed container | Glycerol is hygroscopic and will readily absorb moisture from the atmosphere, which can affect its concentration and stability. |
| Inert Atmosphere | Not generally required for routine storage | For long-term storage or if the material is to be used in highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. |
General Handling and Stability Considerations
This compound is a stable compound under recommended storage conditions. However, several factors can influence its stability over time.
Key Factors Influencing Stability:
Caption: Key environmental factors affecting the stability of this compound.
Hygroscopicity: Glycerol is known to be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to a change in the concentration of the material and potentially introduce water-related impurities. Therefore, it is crucial to keep the container tightly sealed.
Thermal Stability: Studies on non-deuterated glycerol indicate that it is thermally stable up to approximately 200°C in an inert (nitrogen) atmosphere. However, in the presence of oxygen (oxidizing atmosphere), decomposition can occur at similar temperatures, leading to the formation of degradation products such as acetaldehyde and carbon monoxide. While deuteration can sometimes alter reaction kinetics, it is prudent to assume a similar thermal stability profile for this compound in the absence of specific data.
Experimental Protocol: A General Framework for Stability Assessment
For researchers requiring documented stability data for their specific application or to establish an in-house expiry date, a stability study can be performed. The following protocol is a general framework based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products. This can be adapted for a chemical standard like this compound.
Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
Materials:
-
This compound (multiple batches if available)
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Controlled environment chambers (for temperature and humidity control)
-
Analytical instrumentation for purity and identity assessment (e.g., NMR, GC-MS, HPLC)
Experimental Workflow for Stability Testing:
Caption: A generalized experimental workflow for conducting a stability study.
Table of Experimental Parameters:
| Parameter | Long-Term Stability Testing | Accelerated Stability Testing |
| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 40°C ± 2°C / 75% RH ± 5% RH |
| Testing Frequency | 0, 3, 6, 9, 12, 18, 24 months | 0, 3, 6 months |
| Analytical Tests | Appearance (visual inspection), Identity (e.g., NMR, MS), Purity (e.g., GC, HPLC), Water Content (Karl Fischer titration) | Appearance (visual inspection), Identity (e.g., NMR, MS), Purity (e.g., GC, HPLC), Water Content (Karl Fischer titration) |
| Acceptance Criteria | No significant change in appearance. Identity confirmed. Purity remains within a pre-defined specification (e.g., ≥98%). Water content remains below a specified limit. | No significant change in appearance. Identity confirmed. Purity remains within a pre-defined specification. No significant increase in degradation products. |
Methodology in Detail:
-
Initial Characterization (Time Zero): Before initiating the stability study, a comprehensive analysis of the starting material should be performed to establish its initial quality. This includes visual appearance, identity confirmation (e.g., by ¹H and ¹³C NMR, and mass spectrometry to confirm deuteration), and purity assessment (e.g., by GC-FID or HPLC-UV/MS). The initial water content should also be determined.
-
Sample Preparation and Storage: Aliquot the this compound into a sufficient number of vials for testing at all time points. The vials should be made of a non-reactive material (e.g., amber glass) and sealed tightly to prevent moisture ingress and light exposure. Place the samples in the respective controlled environment chambers for long-term and accelerated stability testing.
-
Testing at Designated Time Points: At each scheduled time point, withdraw the required number of samples from the stability chambers and allow them to equilibrate to room temperature before analysis. Perform the full battery of analytical tests as established at time zero.
-
Data Evaluation: Compare the analytical data from each time point to the initial data. Look for any trends in the data, such as a decrease in purity or an increase in specific impurities. For accelerated stability data, a significant change is defined as a failure to meet the acceptance criteria. If a significant change occurs, it may be necessary to perform testing at an intermediate storage condition (e.g., 30°C / 65% RH).
Methodological & Application
Application Note: Utilizing Glycerol-1,1,2,3,3-d5 as an Internal Standard for Accurate and Robust Quantification in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets.[1] Accurate and precise quantification of lipid species is essential for generating reliable and reproducible data. However, the complexity of the lipidome, coupled with inherent variations in sample preparation and mass spectrometry (MS) analysis, presents significant analytical challenges.[1][2] The use of stable isotope-labeled internal standards is a well-established strategy to overcome these hurdles, and Glycerol-1,1,2,3,3-d5 (Glycerol-d5) has emerged as a valuable tool for the accurate quantification of a wide range of glycerol-containing lipids.[3][4]
This application note provides a detailed protocol for the use of this compound as an internal standard in mass spectrometry-based lipidomics. It is intended for researchers, scientists, and drug development professionals seeking to improve the accuracy and robustness of their lipid quantification workflows.
Principle of Isotope Dilution Mass Spectrometry with this compound
The fundamental principle behind using this compound lies in isotope dilution mass spectrometry.[1] This deuterated glycerol molecule is chemically identical to its endogenous counterpart but has a higher mass due to the five deuterium atoms on the glycerol backbone.[4][5] By adding a known amount of Glycerol-d5 to a sample at the very beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous lipids being measured.[1]
During mass spectrometry analysis, the endogenous (light) and the deuterated (heavy) lipids are distinguished by their mass-to-charge ratio (m/z). By calculating the ratio of the signal intensity of the endogenous lipid to the known concentration of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects during the analytical process.[1][6] This approach significantly improves the precision and accuracy of lipid quantification compared to methods that do not employ an appropriate internal standard.[7]
Caption: The principle of using Glycerol-d5 as an internal standard.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow. Optimization may be required depending on the specific sample type and analytical instrumentation.
Materials
-
This compound (High purity)
-
HPLC-grade or LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Methyl-tert-butyl ether (MTBE)
-
0.9% NaCl solution or LC-MS grade water
-
Formic acid and Ammonium formate (for mobile phases)
-
Glass vials with PTFE-lined caps
-
Homogenizer or sonicator (for tissue samples)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound. Dissolve it in a precise volume of a suitable solvent, such as methanol or a chloroform:methanol mixture (2:1, v/v), to achieve the desired stock concentration. Store the stock solution in a tightly sealed glass vial at -20°C or -80°C.
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration for spiking into the samples. The final concentration in the sample should be within the linear dynamic range of the mass spectrometer and comparable to the expected concentration of the endogenous lipids of interest.
Protocol 2: Sample Preparation and Lipid Extraction
The choice of extraction method is critical for accurate lipid analysis. Two commonly used methods are presented below. The MTBE method is often preferred due to its use of less hazardous solvents.[8]
A. Modified Folch Extraction [8][9]
-
Sample Spiking: For liquid samples (e.g., plasma, serum), add a known volume of the Glycerol-d5 working solution to a known volume of the sample (e.g., 50-100 µL). For tissue samples, homogenize a known weight of the tissue (e.g., 20-50 mg) in ice-cold methanol before adding the internal standard.[8]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture for every 100 µL of aqueous sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution or LC-MS grade water (typically 1/5th of the total volume) to induce phase separation. Vortex for another minute.
-
Centrifugation: Centrifuge the samples at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol or a mixture of acetonitrile:isopropanol).
B. Methyl-tert-butyl ether (MTBE) Extraction [8]
-
Sample Spiking: Add a known volume of the Glycerol-d5 working solution to the sample (e.g., 100 µL of plasma or tissue homogenate).
-
Methanol Addition: Add 1.5 mL of methanol and vortex briefly.
-
MTBE Addition: Add 5 mL of MTBE and shake or vortex for 1 hour at room temperature.
-
Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1000 x g for 10 minutes.
-
Lipid Collection: Collect the upper organic phase (MTBE layer).
-
Drying: Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
Caption: A generalized experimental workflow for lipidomics analysis.
Protocol 3: LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrument and column used.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or C30 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the lipid classes of interest.
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI) depending on the lipid classes being analyzed.
-
MS/MS Detection: For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transitions for the target lipids and for this compound incorporated into relevant lipid classes. For untargeted or discovery lipidomics, high-resolution full scan and data-dependent MS/MS can be used.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison between different experimental groups.
Data Analysis Steps:
-
Peak Integration: Integrate the peak areas of the endogenous lipids and the corresponding Glycerol-d5 labeled internal standards.
-
Ratio Calculation: Calculate the peak area ratio of the endogenous lipid to the Glycerol-d5 internal standard.
-
Calibration Curve: Generate a calibration curve for each lipid class using a series of known concentrations of non-deuterated standards spiked with a constant amount of the Glycerol-d5 internal standard. Plot the peak area ratio against the concentration of the standard.
-
Quantification: Determine the concentration of the endogenous lipids in the samples by interpolating their peak area ratios on the respective calibration curves.
Example Data Table:
The following table illustrates how to present quantitative data. The values are hypothetical and should be replaced with experimental results.
| Lipid Class | Control Group (ng/mL) | Treatment Group (ng/mL) | p-value | Fold Change |
| Triacylglycerols (TG) | 150.5 ± 12.3 | 225.8 ± 18.7 | <0.01 | 1.50 |
| Diacylglycerols (DG) | 25.2 ± 3.1 | 38.9 ± 4.5 | <0.05 | 1.54 |
| Phosphatidylcholines (PC) | 350.1 ± 25.6 | 345.9 ± 22.1 | >0.05 | 0.99 |
| Phosphatidylethanolamines (PE) | 120.7 ± 9.8 | 118.3 ± 11.2 | >0.05 | 0.98 |
Data are presented as mean ± standard deviation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of glycerol-containing lipids in complex biological samples.[1][3] By compensating for variations in sample preparation and mass spectrometry analysis, this approach significantly enhances data quality, enabling more confident biological interpretations. The detailed protocols and guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful technique in their lipidomics workflows, ultimately leading to more accurate and impactful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycerol-1,1,2,3,3-d5 in Metabolic Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol-1,1,2,3,3-d5 (Glycerol-d5) is a stable, non-radioactive, isotopically labeled form of glycerol that serves as a powerful tracer for in vivo and in vitro metabolic studies. By replacing five hydrogen atoms with deuterium, researchers can accurately trace the metabolic fate of the glycerol backbone through various pathways. This technique is crucial for quantifying the dynamics of triglyceride (TG) metabolism, including lipolysis (the breakdown of triglycerides) and the synthesis of very low-density lipoprotein (VLDL)-TG. Understanding these metabolic fluxes is essential for research into obesity, diabetes, cardiovascular disease, and the development of novel therapeutics targeting lipid metabolism.[1] The primary analytical method for measuring the isotopic enrichment of glycerol is gas chromatography-mass spectrometry (GC-MS).[2]
Principle of Stable Isotope Tracing
Stable isotope tracing utilizes molecules that are metabolically identical to their naturally abundant counterparts but are heavier due to the incorporation of stable isotopes like deuterium (²H).[1] When Glycerol-d5 is introduced into a biological system, it mixes with the endogenous, unlabeled glycerol pool. By measuring the ratio of the tracer (Glycerol-d5) to the tracee (unlabeled glycerol) over time, one can calculate the rate at which endogenous glycerol appears in the system. This is most commonly done using the tracer dilution method, which allows for the quantitative assessment of metabolic pathway rates under steady-state conditions.[3][4]
Core Applications
The use of this compound is particularly advantageous for studying the following metabolic processes:
-
Lipolysis: The rate of appearance (Ra) of glycerol in plasma is a direct index of whole-body lipolysis.[2] Since the enzyme glycerol kinase is largely absent in adipose tissue, glycerol released from triglyceride breakdown is not re-esterified and enters the circulation.[2]
-
VLDL-Triglyceride Kinetics: By tracking the incorporation of Glycerol-d5 into the glycerol backbone of VLDL-TG, researchers can determine the kinetics of VLDL-TG synthesis and secretion from the liver.[1]
-
Glycerol Turnover: The tracer is effective for measuring overall glycerol turnover rates in various physiological and pathological states, such as fasting or in response to glucose administration.[5]
Experimental Protocols
Protocol 1: In Vivo Measurement of Whole-Body Lipolysis in Humans
This protocol describes a primed-constant infusion of this compound to measure the rate of appearance of glycerol at a steady state.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) prior to the study.[1]
-
Place one intravenous catheter in an antecubital vein for tracer infusion and another in a contralateral hand or forearm vein for blood sampling.[1] The sampling hand can be warmed to arterialize the venous blood.[1]
2. Tracer Preparation and Infusion:
-
Prepare a sterile solution of this compound in 0.9% saline.
-
To achieve isotopic steady state rapidly, a primed-constant infusion is recommended.[3]
-
Priming Dose: Administer a bolus of the tracer.
-
Constant Infusion: Immediately follow the prime with a continuous infusion of the tracer for 90-120 minutes to maintain isotopic equilibrium.[1]
3. Blood Sampling:
-
Collect baseline blood samples before starting the infusion (t= -10 and 0 minutes).[1][6]
-
Once the infusion begins, collect blood samples at regular intervals during the expected steady-state period (e.g., every 10-15 minutes from 60 to 90 minutes).[1]
4. Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 2: In Vitro Metabolic Labeling in Cultured Cells
This protocol outlines the general steps for tracing glycerol metabolism in an adherent cell culture.
1. Cell Culture:
-
Culture cells to the desired confluency (typically 80-90%) in standard growth medium.
2. Labeling Medium Preparation:
-
Prepare an experimental medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with a known concentration of this compound. The optimal concentration should be determined empirically for the specific cell type and experimental question.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cell monolayer gently with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a predetermined period to allow for tracer incorporation. Time-course experiments are recommended to establish the time required to reach an isotopic steady state.[7]
4. Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.[8]
-
Immediately add a cold extraction solvent (e.g., 80% methanol at -80°C).[8]
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.[8]
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.[8]
-
Collect the supernatant containing the extracted metabolites for analysis.
Analytical Methodology: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the isotopic enrichment of glycerol.
1. Sample Preparation and Derivatization:
-
Glycerol is a polar molecule and requires derivatization to increase its volatility for GC-MS analysis.[5][8]
-
Lipid Extraction (for plasma): Lipids are typically extracted from plasma using a solvent mixture such as chloroform:methanol.
-
Derivatization: Common derivatization methods include:
-
Acetylation: Reacting glycerol with acetic anhydride to form a trisacetyl-glycerol derivative. This method is straightforward and can be analyzed using positive-ion chemical ionization (PCI) mass spectrometry.[5]
-
Heptafluorobutyrylation (HFB): Using heptafluorobutyric anhydride (HFBA) to create an HFB derivative. This derivative is analyzed by negative ion chemical ionization (NCI) and has the advantage of retaining all five deuterium labels with an intense molecular ion, which can improve analytical accuracy.[9]
-
Silylation: Using reagents like MTBSTFA to create a trimethylsilyl (TMS) derivative.[8]
-
2. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The instrument separates glycerol from other sample components, and the mass spectrometer detects the unlabeled (m/z) and labeled (m/z+5) glycerol fragments.
-
Isotopic enrichment is calculated as the ratio of the labeled tracer to the unlabeled tracee.
Data Presentation and Analysis
Quantitative data from tracer studies should be clearly organized. The primary calculation in these studies is the Rate of Appearance (Ra) of glycerol, determined using the steady-state tracer dilution equation.[2]
Table 1: Typical Experimental Parameters for In Vivo Glycerol-d5 Tracer Studies
| Parameter | Example Value | Reference |
| Tracer | This compound | |
| Subject State | Overnight Fast | [5] |
| Priming Dose | 1.5 µmol/kg | |
| Constant Infusion Rate | 0.10 µmol/kg/min | |
| Infusion Duration | 90-120 minutes | |
| Steady-State Sampling | 60-90 minutes post-infusion start | [1] |
Table 2: Calculation of Glycerol Rate of Appearance (Ra)
The Ra of glycerol is calculated using the following formula at isotopic steady state:[2]
Ra (µmol/kg/min) = I × [ (Ei / Ep) - 1 ]
| Variable | Description |
| Ra | Rate of appearance of endogenous glycerol. |
| I | Infusion rate of the tracer (in µmol/kg/min). |
| Ei | Isotopic enrichment of the infusate (tracer solution). |
| Ep | Isotopic enrichment of the substrate (glycerol) in plasma at steady state. |
Table 3: Comparison of Derivatization Methods for GC-MS Analysis of Glycerol-d5
| Derivative | Reagent | Ionization Mode | Key Advantage | Reference |
| Trisacetyl | Acetic Anhydride | PCI | Simple, reproducible method suitable for many labs. | |
| Heptafluorobutyryl (HFB) | HFBA | NCI | Produces an intense molecular ion that retains all 5 deuterium labels, improving accuracy. | |
| Trimethylsilyl (TMS) | MTBSTFA | EI | Commonly used for general metabolite profiling. | [8] |
Mandatory Visualizations
Caption: In Vivo Experimental Workflow for Glycerol-d5 Tracer Studies.
Caption: Metabolic Pathways Traced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Glycerol-1,1,2,3,3-d5 for Quantitative GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol is a key metabolite in various biological processes, including lipid metabolism and energy conversion.[1][2][3] Its quantification in biological matrices is crucial for metabolic studies and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, due to its high polarity and low volatility, direct GC analysis of glycerol is challenging, often leading to poor chromatographic peak shape and thermal decomposition in the hot injector.[4][5]
To overcome these limitations, a derivatization step is necessary to convert glycerol into a more volatile and thermally stable compound.[4][5] Silylation is the most common and effective derivatization technique, where the active hydrogen atoms of glycerol's hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[6] This process significantly increases the volatility and improves the chromatographic properties of the analyte.
Glycerol-1,1,2,3,3-d5 is a stable isotope-labeled form of glycerol, commonly used as an internal standard in quantitative GC-MS methods.[1] Its use allows for accurate quantification by correcting for variations in sample preparation, derivatization efficiency, and instrument response. This application note provides a detailed protocol for the silylation of this compound and its subsequent analysis by GC-MS.
Principle of Derivatization: Silylation
Silylation involves the reaction of a compound containing an active hydrogen (e.g., from a hydroxyl group, -OH) with a silylating agent. For glycerol, all three hydroxyl groups are targeted. The resulting trimethylsilyl (TMS) ethers are much more volatile and less polar than the original glycerol molecule, making them ideal for GC-MS analysis.
Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most widely used due to their reactivity and the volatility of their byproducts.[6] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[7]
Caption: Silylation reaction of this compound.
Experimental Protocols
This section details the materials, sample preparation, and derivatization procedure for the analysis of this compound.
Materials and Reagents
-
This compound (Internal Standard)
-
Unlabeled Glycerol (for calibration standards)
-
Silylating Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Matrix (e.g., plasma, serum, cell culture media)
-
Vials: 2 mL glass autosampler vials with PTFE-lined caps
-
Heating block or oven set to 70°C
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Sample Preparation & Derivatization Workflow
The following workflow outlines the critical steps from sample collection to GC-MS injection.
Caption: Experimental workflow for glycerol-d5 derivatization.
Detailed Derivatization Protocol
-
Sample Aliquoting: Pipette a known volume (e.g., 50 µL) of the sample (and calibration standards) into a clean glass vial.
-
Internal Standard Spiking: Add the this compound internal standard solution to all samples, calibration standards (except the blank), and quality controls.
-
Drying: Evaporate the samples to complete dryness using a gentle stream of nitrogen or a vacuum concentrator. This step is critical as water will preferentially react with the silylating reagent, reducing derivatization efficiency.[7]
-
Reconstitution & Derivatization:
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven at 70°C for 30-45 minutes to ensure complete derivatization.[9]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Data Presentation and Quantitative Analysis
Effective derivatization is key to achieving reliable quantitative results. The choice of reagent and analytical conditions can impact performance.
Comparison of Common Silylating Agents
| Reagent | Abbreviation | Key Characteristics | Byproducts |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile and considered one of the most powerful silylating agents.[6] | N-methyltrifluoroacetamide, Fluorotrimethylsilane |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A very common and effective reagent, often used with a TMCS catalyst.[7] | N-trimethylsilyl-trifluoroacetamide |
| Trimethylsilyl imidazole | TMSIM | Particularly effective for hydroxyl groups and suitable for samples with some moisture content.[1][3][7] | Imidazole |
Typical GC-MS Parameters
The following table provides a starting point for GC-MS method development. Parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for Tris-TMS-Glycerol) | |
| Glycerol (unlabeled) | m/z 147, 205, 218 |
| This compound | m/z 149, 208, 222 |
Example Quantitative Performance Data
This table summarizes typical performance metrics that can be achieved with the described method.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The method shows excellent linearity across the typical calibration range. |
| Limit of Detection (LOD) | 0.02 - 0.05 mg/L | Dependent on matrix and instrument sensitivity.[10] |
| Limit of Quantitation (LOQ) | 0.10 - 0.15 mg/L | The lowest concentration that can be reliably quantified.[10] |
| Recovery | > 90% (for fluid samples) | High analytical recovery is achievable, especially in clean fluid matrices.[3] |
| Inter-day Precision (%RSD) | < 10% | Demonstrates good reproducibility of the method over time.[10] |
Conclusion
Derivatization of this compound via silylation is an essential and reliable procedure for accurate quantification by GC-MS. The use of reagents like MSTFA or BSTFA effectively converts the polar, non-volatile glycerol into a thermally stable compound suitable for gas chromatography. The detailed protocol and suggested instrument parameters provided in this application note serve as a robust starting point for researchers in metabolic studies, drug development, and clinical diagnostics, enabling sensitive and reproducible measurement of glycerol in various biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. "An improved GC-MS method in determining glycerol in different types of" by Yixiao Shen and Zhimin Xu [repository.lsu.edu]
- 3. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization of glycerin - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
Application of Glycerol-1,1,2,3,3-d5 in Studying Gluconeogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the stable isotope tracer, Glycerol-1,1,2,3,3-d5 (d5-glycerol), in the study of gluconeogenesis. This powerful tool allows for the in vivo and in vitro quantification of glycerol turnover and its contribution to hepatic glucose production, offering critical insights into metabolic regulation in health and disease.
Introduction to this compound in Gluconeogenesis Research
Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting. Glycerol, released from the hydrolysis of triglycerides in adipose tissue, is a primary substrate for hepatic gluconeogenesis.[1] The use of stable isotope-labeled glycerol, such as d5-glycerol, allows researchers to trace the metabolic fate of glycerol and accurately quantify its conversion to glucose.
This compound is a deuterated form of glycerol where five hydrogen atoms have been replaced by deuterium. This isotopic labeling enables its differentiation from endogenous, unlabeled glycerol using mass spectrometry. By measuring the incorporation of deuterium from d5-glycerol into blood glucose, researchers can calculate key metabolic parameters, including the rate of appearance of glycerol, the rate of gluconeogenesis from glycerol, and the overall contribution of glycerol to glucose production.
Key Experimental Applications
The use of this compound is central to several key experimental applications in metabolic research:
-
Quantification of whole-body glycerol turnover: Determining the rate at which glycerol is released into and removed from the circulation, providing an index of whole-body lipolysis.[2]
-
Measurement of hepatic gluconeogenesis from glycerol: Directly quantifying the rate at which the liver synthesizes new glucose molecules from glycerol.
-
Investigation of hormonal and substrate regulation of gluconeogenesis: Studying the effects of hormones like insulin, glucagon, and thyroid hormones on the rate of glycerol-dependent glucose production.[3][4]
-
Elucidation of metabolic alterations in disease states: Assessing changes in glycerol metabolism and gluconeogenesis in conditions such as type 2 diabetes, obesity, and liver disease.[5]
-
Evaluation of therapeutic interventions: Determining the impact of pharmacological agents on glycerol kinetics and gluconeogenic flux.
Experimental Protocols
In Vivo Primed-Constant Infusion of this compound in Humans
This protocol describes a primed-constant infusion of d5-glycerol to measure glycerol and glucose kinetics in a non-steady state.
3.1.1. Subject Preparation:
-
Subjects should fast overnight for at least 10-12 hours.
-
Insert two intravenous catheters: one in an antecubital vein for tracer infusion and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand can be heated to arterialize the venous blood.
-
Collect baseline blood samples before the start of the tracer infusion.
3.1.2. Tracer Preparation and Infusion:
-
Prepare a sterile solution of this compound in 0.9% saline. The exact concentration will depend on the desired infusion rate and the subject's body weight.
-
A priming bolus of the tracer is administered to rapidly achieve isotopic equilibrium in the glycerol pool. The priming dose is typically 100-150 times the constant infusion rate.
-
Immediately following the priming dose, begin a continuous intravenous infusion of the tracer. A typical infusion rate for d5-glycerol is 0.1-0.2 µmol/kg/min.[3] The infusion should be maintained for the duration of the experiment (e.g., 2-4 hours).
3.1.3. Blood Sampling:
-
Collect blood samples at regular intervals throughout the infusion period. For non-steady-state studies, more frequent sampling is required, especially after a perturbation (e.g., hormone infusion or glucose clamp). A typical sampling schedule might be at -30, -15, 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes relative to the start of the constant infusion.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Experimental Workflow for In Vivo Glycerol-d5 Infusion Study
Caption: Workflow for an in vivo d5-glycerol infusion study.
Sample Preparation for Mass Spectrometry Analysis
To analyze the isotopic enrichment of glycerol and glucose by mass spectrometry, the plasma samples must be deproteinized and the analytes derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
3.2.1. Plasma Deproteinization:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of a cold organic solvent such as acetonitrile or a mixture of methanol and ethanol (e.g., 2:1 v/v).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3.2.2. Derivatization for GC-MS Analysis (Aldonitrile Acetate):
This method is suitable for the analysis of glucose isotopomers.
-
Dry the deproteinized supernatant under a stream of nitrogen gas.
-
Add 150 µL of a 0.2 mol/L solution of hydroxylammonium chloride in pyridine.
-
Heat the sample at 90°C for 40 minutes to form the oxime.[6]
-
Cool the sample to room temperature.
-
Add 250 µL of acetic anhydride.
-
Heat at 90°C for 50 minutes to form the acetate derivative.[6]
-
Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3.2.3. Derivatization for LC-MS/MS Analysis (Benzoyl Chloride):
This method is suitable for the simultaneous analysis of glycerol and glucose enrichment.[7]
-
Dry the deproteinized supernatant under a stream of nitrogen gas.
-
Add a solution of benzoyl chloride in a suitable solvent (e.g., acetonitrile).
-
The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed.
-
After the reaction is complete, the sample is quenched and prepared for LC-MS/MS analysis.
Mass Spectrometry Analysis
3.3.1. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of sugar derivatives (e.g., a mid-polar phase column).
-
Ionization: Electron Impact (EI) or Chemical Ionization (CI).
-
Analysis Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated glucose derivatives.
3.3.2. LC-MS/MS Analysis:
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reverse-phase C18 column is often used for the separation of the benzoylated derivatives.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both unlabeled and d5-labeled glycerol and glucose.
Calculation of Glycerol and Glucose Kinetics
The rates of appearance (Ra) of glycerol and glucose can be calculated using Steele's equation for non-steady-state conditions.[8]
Rate of Appearance (Ra) Calculation:
Ra(t) = [ F - V * C(t) * (dE(t)/dt) ] / E(t)
Where:
-
Ra(t): Rate of appearance at time t (µmol/kg/min)
-
F: Tracer infusion rate (µmol/kg/min)
-
V: Effective volume of distribution (mL/kg)
-
C(t): Concentration of the tracee (glycerol or glucose) at time t (µmol/mL)
-
E(t): Isotopic enrichment of the tracee at time t (mole percent excess)
-
dE(t)/dt: Rate of change of enrichment at time t
Calculation of Gluconeogenesis from Glycerol:
The rate of appearance of glucose from glycerol (Ra glycerol -> glucose) can be calculated by measuring the incorporation of the deuterium label from d5-glycerol into glucose. This requires more complex modeling of isotopic data.
A simplified approach is to calculate the fractional contribution of glycerol to glucose production:
Fractional GNG (%) = (Enrichment of Glucose / Enrichment of Glycerol) * 100
The absolute rate of gluconeogenesis from glycerol is then:
Absolute GNG (µmol/kg/min) = Fractional GNG * Total Glucose Ra
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using deuterated glycerol to assess gluconeogenesis and glycerol kinetics in humans under various physiological conditions.
Table 1: Basal Glycerol and Glucose Kinetics in Healthy Humans
| Parameter | Value | Reference |
| Glycerol Rate of Appearance (Ra) | 3.11 ± 0.44 µmol/kg/min | [9] |
| % Glycerol converted to Glucose | 36% | [9] |
| Contribution of Glycerol to Glucose Production | 4.5% | [9] |
| Glucose Rate of Appearance (Ra) | ~11 µmol/kg/min | [3] |
Table 2: Glycerol and Glucose Kinetics During Prolonged Fasting (62-86 hours) in Healthy Humans
| Parameter | Value | Reference |
| Glycerol Rate of Appearance (Ra) | 5.32 ± 0.58 µmol/kg/min | [9] |
| % Glycerol converted to Glucose | 68% | [9] |
| Contribution of Glycerol to Glucose Production | 21.6% | [9] |
Table 3: Glycerol and Glucose Kinetics in Type 2 Diabetes Mellitus (T2DM) vs. Healthy Controls
| Parameter | T2DM | Healthy Controls | Reference |
| Glycerol Rate of Appearance (Ra) (µmol/m²/min) | 120 ± 16 | 84 ± 9 | [5] |
| Gluconeogenesis from Glycerol (µmol/m²/min) | 96 ± 16 | 56 ± 10 | [5] |
| Contribution of Glycerol to Glucose Production (%) | ~9% | ~7% | [5] |
Signaling Pathways in Gluconeogenesis from Glycerol
The regulation of gluconeogenesis from glycerol is a complex process involving hormonal signaling pathways that modulate the activity of key enzymes.
Glucagon Signaling Pathway
Glucagon, secreted in response to low blood glucose, is a primary stimulator of hepatic gluconeogenesis.
Glucagon Signaling Pathway and Gluconeogenesis
Caption: Glucagon stimulates gluconeogenesis via the cAMP/PKA pathway.
Glucagon binds to its G-protein coupled receptor (GPCR) on hepatocytes, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[10] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein).[4] Activated CREB upregulates the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). PKA can also directly phosphorylate and activate enzymes involved in the gluconeogenic pathway.[4]
Thyroid Hormone Signaling
Thyroid hormones (T3 and T4) also play a significant role in regulating hepatic gluconeogenesis.
References
- 1. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Modeling changes in glucose and glycerol rates of appearance when true basal rates of appearance cannot be readily determined - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon changes substrate preference in gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-steady state: error analysis of Steele's model and developments for glucose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol gluconeogenesis in fasting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Application Notes: Measuring Lipolysis in Adipocytes using Glycerol-1,1,2,3,3-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Lipolysis is the metabolic process through which triglycerides (TGs) stored in cellular lipid droplets are hydrolyzed into glycerol and free fatty acids (FFAs).[1][2][3] In white adipose tissue (WAT), this process is fundamental for mobilizing energy stores to meet the body's demands during periods of fasting or exercise.[2] The dysregulation of adipocyte lipolysis is closely linked to metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[3] Therefore, the accurate measurement of lipolytic rates is crucial for both basic research and the development of therapeutic agents.
Traditionally, lipolysis is assessed by measuring the amount of glycerol released into the culture medium using colorimetric enzyme-coupled assays.[4][5] While effective, these methods measure total glycerol and cannot distinguish between glycerol derived from triglyceride breakdown and potential contaminating sources.
The use of stable isotope tracers, such as Glycerol-1,1,2,3,3-d5 (Glycerol-d5), coupled with mass spectrometry, offers a highly sensitive, specific, and robust method for quantifying lipolysis.[6][7][8] The principle of this assay involves pre-labeling the glycerol backbone of the intracellular triglyceride pool with Glycerol-d5. Adipocytes are cultured in the presence of the deuterated glycerol, which is incorporated during triglyceride synthesis. After a washout period, lipolysis is stimulated, and the release of Glycerol-d5 into the medium is measured by Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the direct and unambiguous quantification of triglyceride-derived glycerol, providing a more accurate measure of the lipolytic rate.[9][10][11]
Advantages of the Stable Isotope Method:
-
High Specificity: Directly measures glycerol released from triglyceride hydrolysis, eliminating interference from other sources.
-
High Sensitivity: Mass spectrometry allows for the detection of very low quantities of released glycerol.[6]
-
Kinetic Analysis: Enables precise kinetic measurements (rate of appearance) of glycerol release over time.[8][10]
-
Gold Standard: Stable isotope tracing is considered a gold-standard method for studying lipid metabolism in vivo and in vitro.[9][11]
Signaling Pathway of Adipocyte Lipolysis
Adipocyte lipolysis is primarily regulated by hormones. Catecholamines (e.g., norepinephrine) stimulate lipolysis by binding to β-adrenergic receptors, while insulin potently suppresses it.[12][13]
Stimulatory Pathway (β-Adrenergic):
-
A β-adrenergic agonist (like the synthetic catecholamine isoproterenol) binds to β-adrenergic receptors on the adipocyte surface.
-
This activates the Gs protein, which in turn stimulates adenylate cyclase (AC).
-
AC converts ATP into the second messenger cyclic AMP (cAMP).[12]
-
cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates and activates key lipolytic enzymes, primarily Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), as well as the lipid droplet-associated protein Perilipin 1 (PLIN1).[14] This coordinated action leads to the sequential hydrolysis of triglycerides into glycerol and three fatty acids.[14]
Inhibitory Pathway (Insulin):
-
Insulin binds to its receptor, activating a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B).[13][15]
-
This pathway leads to the activation of phosphodiesterase 3B (PDE3B), an enzyme that degrades cAMP to 5'-AMP, thereby terminating the PKA-mediated stimulatory signal and inhibiting lipolysis.[3][5]
Caption: Canonical signaling pathways regulating adipocyte lipolysis.
Experimental Workflow
The overall process involves differentiating preadipocytes, pre-labeling the triglyceride pool with Glycerol-d5, performing the lipolysis assay under various conditions, and finally, analyzing the released Glycerol-d5 via GC-MS.
References
- 1. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [vivo.weill.cornell.edu]
- 2. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. biocat.com [biocat.com]
- 5. zen-bio.com [zen-bio.com]
- 6. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin regulates adipocyte lipolysis via an Akt-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Metabolic Flux Analysis Using Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for investigating in vivo metabolism, providing quantitative insights into metabolic pathways in health and disease.[1][2] Glycerol-1,1,2,3,3-d5 is a stable isotope-labeled tracer used to study various aspects of triglyceride and glucose metabolism.[3][4][5] The five deuterium atoms on the glycerol backbone allow for the sensitive and specific tracking of glycerol's metabolic fate through mass spectrometry.[6] This application note provides a comprehensive overview of the use of this compound in in vivo metabolic flux analysis, including detailed experimental protocols, data interpretation, and applications in metabolic research and drug development.
This compound is particularly useful for quantifying whole-body glycerol kinetics, which is a measure of lipolysis (the breakdown of triglycerides).[1][3] It is also a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, making it a valuable tool for studying glucose homeostasis.[7] By tracing the incorporation of deuterium from this compound into glucose and other metabolites, researchers can elucidate the activity of these pathways under various physiological and pathological conditions.[7][8]
Principle of the Method
The core principle of using this compound as a tracer is the introduction of a "heavy" labeled molecule into a biological system.[2] This tracer is metabolically processed alongside its unlabeled, endogenous counterpart. By measuring the isotopic enrichment of glycerol and its downstream metabolites in biological samples (e.g., plasma) using mass spectrometry, the rate of appearance (Ra) of endogenous glycerol can be calculated.[1][6] This provides a quantitative measure of metabolic flux through specific pathways.
Applications
-
Quantification of Lipolysis: Measuring the rate of appearance of glycerol in the circulation provides a direct index of whole-body lipolysis.[1][3] This is crucial for studying obesity, type 2 diabetes, and other metabolic disorders characterized by altered fat metabolism.
-
Assessment of Gluconeogenesis: Tracing the deuterium label from glycerol into glucose allows for the quantification of the contribution of glycerol to hepatic glucose production.[7]
-
VLDL-Triglyceride Kinetics: The incorporation of labeled glycerol into very-low-density lipoprotein (VLDL)-triglycerides can be monitored to determine the kinetics of VLDL synthesis and secretion by the liver.[1][3]
-
Drug Development: Evaluating the effect of therapeutic agents on lipid and glucose metabolism.[2][8]
Data Presentation
The quantitative data obtained from in vivo metabolic flux analysis with this compound can be summarized in tables for clear comparison.
| Parameter | Condition | Value (μmol/kg/min) | Reference |
| Basal Glycerol Turnover | Healthy Volunteers (Overnight Fast) | 3.02 ± 0.37 | [6] |
| Glycerol Turnover | 48h Fasting | 7.56 | [6] |
| Glycerol Turnover | Glucose Infusion (post-fasting) | 1.13 | [6] |
Experimental Protocols
In Vivo Infusion of this compound in Humans
This protocol describes a primed-constant infusion of this compound to measure whole-body glycerol kinetics in human subjects.
Materials:
-
Sterile, pyrogen-free this compound
-
Sterile 0.9% saline solution
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Subject Preparation: Subjects should fast overnight (10-12 hours) before the study.[9] Two intravenous catheters are placed in contralateral arm veins: one for tracer infusion and the other for blood sampling.[9]
-
Tracer Preparation: Aseptically prepare the this compound solution in sterile saline at the desired concentration.
-
Primed-Constant Infusion: To achieve a rapid isotopic steady state, a priming bolus dose of the tracer is administered, followed immediately by a continuous infusion.[1][3]
-
Blood Sampling:
-
Collect baseline blood samples before starting the infusion to determine the natural isotopic background.[1]
-
The infusion is typically continued for 90-120 minutes to ensure that the tracer enrichment in the plasma reaches a steady state.[9]
-
During the final 30 minutes of the infusion, collect blood samples at regular intervals (e.g., every 10-15 minutes).[1][9]
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.[10]
-
Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Metabolite Extraction: Thaw plasma samples on ice. Precipitate proteins using a suitable solvent (e.g., ice-cold acetone or methanol) and centrifuge to collect the supernatant containing the metabolites.[10]
-
Derivatization: The extracted glycerol and other metabolites are chemically derivatized to increase their volatility for GC-MS analysis. A common derivatization for glycerol is the formation of its tris-trimethylsilyl (TMS) ether.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The different components of the sample are separated on a gas chromatography column.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to unlabeled glycerol and this compound.
-
-
Data Analysis: The isotopic enrichment of glycerol is calculated from the ratio of the peak areas of the labeled and unlabeled fragments. The rate of appearance (Ra) of glycerol is then calculated using the steady-state tracer dilution equation:
-
Ra = Infusion Rate * [(Enrichment_infusate / Enrichment_plasma) - 1]
-
Mandatory Visualization
Caption: Generalized workflow for an in vivo stable isotope tracer experiment.
Caption: Metabolic fate of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 5. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Glycerol-1,1,2,3,3-d5 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol is a central molecule in energy metabolism, playing key roles in lipolysis, gluconeogenesis, and glycerolipid synthesis.[1] The stable isotope-labeled glycerol, Glycerol-1,1,2,3,3-d5 (Glycerol-d5), is widely used as a tracer in metabolic research to accurately measure glycerol kinetics and flux in vivo and in vitro.[1][2][3] Its use as an internal standard is also critical for the accurate quantification of endogenous glycerol, correcting for variations in sample processing and instrument response.[1] This document provides detailed application notes and standardized protocols for the sample preparation of Glycerol-d5 in common biological matrices, including plasma/serum, urine, and tissues, for analysis primarily by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
General Considerations for Sample Handling
To ensure the integrity of the analysis and obtain reliable, reproducible results, proper sample handling is crucial. To prevent enzymatic activity and the degradation of metabolites, all biological samples should be handled on ice, and metabolic activity should be quenched as quickly as possible, often with cold organic solvents.[1]
Sample Preparation Methodologies
The choice of sample preparation method depends on the biological matrix, the analytical technique employed, and the specific requirements of the study. The most common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from biological fluid samples like plasma, serum, and tissue homogenates.[4][5][6] This is typically achieved by adding a water-miscible organic solvent, such as methanol or acetonitrile, which disrupts the hydration layer of proteins, leading to their precipitation.[6]
Protocol for Plasma/Serum using Protein Precipitation:
This protocol is suitable for the extraction of glycerol for subsequent GC-MS or LC-MS/MS analysis.[1][7]
Materials:
-
Plasma or serum samples
-
This compound internal standard solution
-
Ice-cold methanol[1]
-
Chloroform[1]
-
Deionized water[1]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (for GC-MS)
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.[1]
-
Internal Standard Spiking: In a centrifuge tube, add 100 µL of the plasma/serum sample. Spike the sample with a known amount of Glycerol-d5 internal standard solution.[1]
-
Protein Precipitation and Extraction: Add 2 mL of ice-cold methanol to the sample to precipitate proteins.[1] Vortex thoroughly for 30 seconds.
-
Add 1 mL of chloroform and 0.8 mL of deionized water.[1] Vortex again for 1 minute.
-
Phase Separation: Centrifuge at 5,000 rpm for 30 minutes at 4°C to separate the aqueous and organic layers from the protein pellet.[1]
-
Aqueous Layer Collection: Carefully collect the upper aqueous-methanol layer, which contains the glycerol, and transfer it to a new tube.[1]
-
Solvent Evaporation (for GC-MS): Dry the collected fraction under a stream of nitrogen or in a vacuum concentrator.[1] The sample is now ready for derivatization. For LC-MS/MS, the sample may be directly analyzed or diluted with an appropriate mobile phase.
Workflow for Plasma/Serum Protein Precipitation:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. While less common for routine glycerol analysis in biological fluids than protein precipitation, it can be an effective cleanup step.
Protocol for Urine using "Dilute and Shoot" (a simplified extraction):
For urine samples, a simple dilution is often sufficient, especially for LC-MS/MS analysis, which is less susceptible to matrix effects than GC-MS.[8]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Organic solvent (e.g., acetonitrile)[9]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Centrifuge 300 µL of urine at 10,000 g for 10 minutes to remove particulates.[8]
-
Dilution and Spiking: Transfer 80 µL of the supernatant to an autosampler vial. Add 10 µL of the Glycerol-d5 internal standard solution.[8] Add an organic solvent for dilution.[8]
-
Vortexing: Vortex the sample.
-
Analysis: Inject an aliquot of the sample into the LC-MS/MS system.[8]
Workflow for Urine "Dilute and Shoot":
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique used for sample clean-up and concentration prior to analysis.[10] It is based on the affinity of solutes dissolved in a liquid (the mobile phase) for a solid substance (the stationary phase).
Protocol for Tissue Homogenates using SPE:
This protocol outlines a general procedure for extracting glycerol from tissue samples.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Mortar and pestle or cryogenic homogenizer
-
Homogenization buffer
-
This compound internal standard solution
-
Ice-cold methanol, chloroform, and water mixture[1]
-
Centrifuge tubes
-
Vortex mixer
-
High-speed centrifuge
-
SPE cartridges (e.g., Sep-Pak C18, Silica, or NH2)[11]
-
Elution solvents
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Pulverization: Keep the tissue frozen in liquid nitrogen and pulverize it into a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.[1]
-
Homogenization and Extraction: Weigh a specific amount of the powdered tissue (e.g., 20-50 mg) into a pre-chilled centrifuge tube.[1] Add a mixture of ice-cold methanol, chloroform, and water containing the Glycerol-d5 internal standard.[1] Homogenize the sample thoroughly.[1]
-
Phase Separation: Vortex the homogenate vigorously. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[1]
-
Aqueous Layer Collection: Carefully collect the upper aqueous-methanol layer.[1]
-
SPE Cleanup:
-
Conditioning: Condition the SPE cartridge with an appropriate solvent.
-
Loading: Load the aqueous extract onto the cartridge.
-
Washing: Wash the cartridge with a solvent that removes interferences but retains glycerol.
-
Elution: Elute the glycerol with a suitable solvent.
-
-
Solvent Evaporation: Dry the collected eluate under a stream of nitrogen or in a vacuum concentrator. The sample is now ready for derivatization (if required) and analysis.
Workflow for Tissue Homogenate SPE:
Derivatization for GC-MS Analysis
For GC-MS analysis, glycerol and its isotopes need to be derivatized to increase their volatility and improve chromatographic separation.[1] Common derivatizing agents include:
-
Silylating agents: such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl imidazole.[12][13][14]
-
Heptafluorobutyric anhydride (HFBA): This agent produces a derivative with an intense molecular ion that retains all five deuterium labels of Glycerol-d5, which is advantageous for avoiding issues with fragmentation and loss of the isotopic label.[1][15]
-
Acetic anhydride: Forms glycerol triacetate.[7]
The derivatization reaction is typically carried out after the solvent from the extracted sample has been evaporated.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for glycerol analysis in biological matrices. These values can vary depending on the specific instrumentation and methodology used.
Table 1: Quantitative Performance for Glycerol Analysis in Urine (LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000 µg/mL | [16] |
| Lower Limit of Detection (LLOD) | 0.3 µg/mL | [16] |
| Lower Limit of Quantitation (LLOQ) | 1.0 µg/mL | [16] |
| Intra-day Precision (%CV) | < 12.2% | [16] |
| Inter-day Precision (%CV) | < 12.2% | [16] |
Table 2: Quantitative Performance for Glycerol Analysis in Urine (GC-MS)
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 98.0 µg/mL | [14][17] |
| Lower Limit of Detection (LLOD) | 0.3 µg/mL | [14][17] |
| Lower Limit of Quantitation (LLOQ) | 0.9 µg/mL | [14][17] |
| Intraday and Interday Precision (%CV) | < 20% | [14][17] |
| Accuracy | 92 - 110% | [14][17] |
Table 3: Reported Glycerol Concentrations in Biological Samples
| Matrix | Species | Concentration | Reference |
| Plasma | Mouse | 11.71 ± 0.48 µg/mL | [12] |
| Blood | Human | 27.06 ± 0.12 µg/mL | [12] |
| Urine | Human | 1.60 ± 0.04 µg/mL | [12] |
| Brain Tissue | Mouse | 0.15 ± 0.01 µg/mg | [12] |
| Liver Tissue | Mouse | 0.39 ± 0.02 µg/mg | [12] |
Conclusion
The successful analysis of this compound in biological matrices relies on robust and reproducible sample preparation techniques. The choice of method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—should be tailored to the specific matrix and the analytical instrumentation available. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable methods for the quantification of glycerol and its deuterated isotopologue in various biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma protocol v1 [protocols.io]
- 8. accesson.kr [accesson.kr]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. support.waters.com [support.waters.com]
- 12. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of urinary glycerol levels for doping control purposes using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal intensity of Glycerol-1,1,2,3,3-d5 in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Glycerol-1,1,2,3,3-d5 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no signal for this compound. What are the primary areas to investigate?
A weak or absent signal for this compound can originate from several stages of the analytical workflow. A systematic approach is crucial to pinpoint the issue. The main areas to investigate are:
-
Sample Preparation and Integrity: Ensure the standard is not degraded and has been prepared correctly.
-
LC-MS System Performance: Verify that the liquid chromatography and mass spectrometry systems are functioning optimally.[1]
-
Mass Spectrometer Ion Source: A contaminated ion source is a frequent cause of signal loss.[2][3]
-
Method Parameters: Suboptimal ionization and MS settings can lead to poor signal intensity.
Q2: My signal intensity for this compound is inconsistent and fluctuates between injections. What could be the cause?
Signal instability can be frustrating and can point towards several issues:
-
Ion Source Contamination: A dirty or partially blocked ESI probe can cause an erratic spray and fluctuating signal.[2]
-
Gas Supply Issues: Inconsistent gas pressures for nebulizing and drying gases can lead to an unstable signal.[2]
-
LC System Problems: Air bubbles in the pump, leaks, or a failing column can all result in inconsistent analyte delivery to the mass spectrometer.[4]
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can variably suppress the ionization of your analyte.[5][6]
Q3: I suspect that the sample matrix is suppressing the signal of my this compound. How can I confirm and mitigate this?
Matrix effects occur when other components in your sample interfere with the ionization of your analyte, often leading to signal suppression.[5][7]
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent with the signal of the same amount spiked into a blank, extracted sample matrix. A lower signal in the matrix indicates suppression.[7]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Optimize Chromatography: Modify your LC gradient to separate the this compound from the interfering compounds.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components.
-
Use a Stable Isotope Labeled Internal Standard: While this compound is a stable isotope-labeled compound often used as an internal standard itself, if you are quantifying it as an analyte, using a different labeled glycerol (e.g., ¹³C₃-Glycerol) can help to correct for matrix effects.[8][9]
-
Q4: What are the common adducts of this compound in ESI-MS, and how do they affect my signal?
In electrospray ionization (ESI), this compound can form adducts with various ions present in the mobile phase or sample. Common adducts include:
-
[M+H]⁺: Protonated molecule
-
[M+Na]⁺: Sodium adduct[10]
-
[M+NH₄]⁺: Ammonium adduct[11]
-
[M-H]⁻: Deprotonated molecule (in negative ion mode)
The formation of multiple adducts can split the total ion current for your analyte across several m/z values, which can decrease the intensity of your target ion.[12] To consolidate the signal, you can try to promote the formation of a single, dominant adduct by adding a specific modifier to your mobile phase (e.g., a low concentration of formic acid to promote [M+H]⁺ or ammonium formate for [M+NH₄]⁺).[12]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the cause of a low signal for this compound.
Caption: A logical workflow for troubleshooting low signal intensity.
Guide 2: Optimizing MS Source Parameters for this compound
Fine-tuning the ion source parameters is critical for maximizing the signal. It is highly recommended to perform a direct infusion of a this compound standard to optimize these settings.[1][13]
Caption: A systematic approach to optimizing MS source parameters.
Data Presentation
Table 1: Common Adducts of this compound in ESI-MS
| Adduct Ion | Mass Difference from Neutral Mass (m/z) | Ionization Mode | Common Source |
| [M+H]⁺ | +1.0078 | Positive | Acidic mobile phase (e.g., with formic acid)[12] |
| [M+Na]⁺ | +22.9898 | Positive | Sodium contamination in solvents or glassware[12] |
| [M+K]⁺ | +38.9637 | Positive | Potassium contamination in solvents or glassware[12] |
| [M+NH₄]⁺ | +18.0344 | Positive | Ammonium salt in mobile phase (e.g., ammonium formate)[11] |
| [M-H]⁻ | -1.0078 | Negative | Basic mobile phase or in the absence of acid |
Note: The neutral monoisotopic mass of this compound is approximately 97.09 g/mol .[14][15]
Table 2: Troubleshooting Checklist for Low Signal Intensity
| Category | Checkpoint | Recommended Action |
| Sample | Standard Integrity | Prepare a fresh solution of this compound. |
| Sample Preparation | Review extraction and dilution procedures. Consider sample cleanup to reduce matrix effects.[7] | |
| LC System | Leaks and Blockages | Visually inspect all fittings and tubing. Check for pressure fluctuations.[2] |
| Mobile Phase | Prepare fresh mobile phases with high-purity solvents. Ensure proper degassing. | |
| Column Performance | Inject a known standard to check for peak shape and retention time. Consider flushing or replacing the column.[1] | |
| MS System | Ion Source Cleanliness | Clean the ion source, including the ESI probe/capillary, skimmer, and ion transfer optics.[3][16] |
| Tuning and Calibration | Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[1] | |
| Gas Supply | Verify the pressure and purity of nebulizing and drying gases.[2] | |
| Method Parameters | Ionization Mode | Test both positive and negative ion modes to determine which provides a better signal. |
| Source Settings | Optimize capillary voltage, source temperature, and gas flows via direct infusion.[13][17][18] | |
| Adduct Formation | Identify the dominant adducts and adjust mobile phase modifiers to promote a single adduct.[12] |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol is designed to find the optimal MS source settings for this compound, independent of the LC system.
-
Prepare the Standard Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a solvent that mimics your initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Syringe Pump: Load the standard solution into a syringe and place it in a syringe pump.
-
Connect to the MS: Connect the syringe pump outlet directly to the mass spectrometer's ESI source.
-
Start Infusion: Begin infusing the solution at a low flow rate (e.g., 5-10 µL/min).
-
MS Data Acquisition: Set the mass spectrometer to acquire data in full scan mode, centered around the expected m/z of the protonated molecule and other potential adducts.
-
Optimize Parameters: While observing the signal intensity in real-time, systematically adjust the following parameters to maximize the signal for the desired adduct:
-
Capillary/Spray Voltage
-
Source Temperature
-
Nebulizer Gas Flow/Pressure
-
Drying Gas Flow and Temperature
-
-
Record Optimal Settings: Once a stable and maximal signal is achieved, record the optimized parameters for use in your LC-MS method.
Protocol 2: Ion Source Cleaning (General Procedure)
A contaminated ion source is a common reason for signal loss.[3][16] Always follow the specific instructions provided by your instrument manufacturer.
-
Safety First: Ensure the mass spectrometer is in standby mode and vent the system according to the manufacturer's protocol. Wear appropriate personal protective equipment (PPE).
-
Disassembly: Carefully remove the ion source components as outlined in your instrument's manual. This typically includes the ESI probe, capillary, skimmer, and sometimes the initial ion guides.
-
Cleaning:
-
Prepare a cleaning solution, typically a sequence of high-purity solvents such as water, methanol, and isopropanol.
-
Sonication of the metal parts in these solvents can be very effective. Start with water, then methanol, and finally isopropanol, sonicating for 15-20 minutes in each solvent.
-
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen or in a low-temperature vacuum oven.
-
Reassembly: Carefully reassemble the ion source.
-
Performance Check: After reassembly and system pump-down, perform a direct infusion of a known standard to verify that the signal intensity has been restored.
References
- 1. benchchem.com [benchchem.com]
- 2. Sudden drop of MS signal - Chromatography Forum [chromforum.org]
- 3. zefsci.com [zefsci.com]
- 4. biotage.com [biotage.com]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accesson.kr [accesson.kr]
- 11. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 15. Glycerol (1,1,2,3,3-Dâ , 99%) - Cambridge Isotope Laboratories, DLM-1229-CTM [isotope.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Glycerol-1,1,2,3,3-d5 with BSTFA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Glycerol-1,1,2,3,3-d5 with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound with BSTFA and provides systematic steps for resolution.
| Symptom | Possible Cause | Recommended Solution |
| Poor or No Derivatization | 1. Presence of Moisture: Water in the sample, solvents, or on glassware can decompose BSTFA and the resulting TMS derivatives.[1] | 1. Ensure the sample is completely dry. Use anhydrous solvents and thoroughly dried glassware.[1] Consider adding anhydrous sodium sulfate to the reaction mixture to trap any residual water.[2] |
| 2. Degraded Reagent: BSTFA has a limited shelf life, especially after the vial has been opened and exposed to atmospheric moisture.[1] | 2. Use a fresh vial of BSTFA. Store reagents properly under an inert atmosphere (e.g., nitrogen or argon) and in a freezer to prolong their shelf life.[1] | |
| 3. Insufficient Reagent: An inadequate amount of BSTFA will lead to incomplete derivatization, especially if other active hydrogen-containing compounds are present in the sample matrix.[1] | 3. Increase the amount of BSTFA. A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion.[3][4] | |
| 4. Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the complete derivatization of all three hydroxyl groups on the glycerol molecule.[1] | 4. Optimize the reaction time and temperature. Increase the temperature (e.g., from 60°C to 75°C) or prolong the reaction time (e.g., from 30 to 60 minutes) to enhance the reaction kinetics.[1][5] | |
| Multiple or Unexpected Peaks | 1. Incomplete Derivatization: Insufficient reagent or suboptimal conditions can result in partially derivatized glycerol (mono-TMS or di-TMS glycerol), leading to multiple peaks.[6] | 1. Re-optimize the derivatization conditions as described above to ensure the formation of the fully derivatized tris-TMS-glycerol.[1][5] |
| 2. Reagent By-products or Artifacts: By-products from the BSTFA reaction or reactions with other matrix components can appear as extraneous peaks in the chromatogram.[3] | 2. These by-products are typically volatile and elute early. If they interfere with the analyte peak, consider adjusting chromatographic conditions. Running a reagent blank can help identify these peaks.[3] | |
| 3. Contamination: Contaminants from solvents, glassware, or sample handling can lead to unexpected peaks. | 3. Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Silanizing glassware can help reduce active sites that may adsorb the analyte.[2] | |
| Peak Tailing | 1. Incomplete Derivatization: The presence of underivatized polar hydroxyl groups can lead to interactions with active sites in the GC system, causing peak tailing. | 1. Ensure complete derivatization by optimizing reaction conditions.[1] |
| 2. Active Sites in the GC System: Exposed silica surfaces in the injector liner or at the head of the column can interact with the analyte.[1] | 2. Use a fresh, deactivated injector liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column. Injecting BSTFA directly into the GC can sometimes temporarily deactivate these active sites.[1] | |
| 3. Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peak shapes. | 3. Dilute the derivatized sample with an anhydrous solvent before injection.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound with BSTFA?
A1: Derivatization with BSTFA is a chemical modification technique used to prepare samples for GC analysis.[1] This process replaces the active hydrogen atoms in the polar hydroxyl (-OH) groups of glycerol with non-polar trimethylsilyl (TMS) groups.[7] This modification is crucial for several reasons:
-
Increased Volatility: TMS derivatives are significantly more volatile than the original glycerol molecule, which is essential for analysis by gas chromatography.[1]
-
Enhanced Thermal Stability: Derivatization increases the thermal stability of glycerol, preventing its degradation at the high temperatures used in the GC injector and column.[1][8]
-
Improved Peak Shape and Resolution: By eliminating intermolecular hydrogen bonding, derivatization minimizes peak tailing and improves the separation of the analyte, leading to sharper, more symmetrical peaks.[1]
Q2: Why is it critical to use anhydrous (dry) conditions for BSTFA derivatization?
A2: Both BSTFA and the resulting TMS-glycerol derivative are highly sensitive to moisture.[1] The presence of even trace amounts of water can cause several problems:
-
Reagent Decomposition: Water will rapidly react with BSTFA, consuming the reagent and reducing the amount available to derivatize the glycerol.[1]
-
Derivative Hydrolysis: Water can hydrolyze the newly formed TMS-ether bonds on the glycerol derivative, converting it back to its underivatized form and leading to lower yields and inaccurate quantification.[2]
Q3: Should I use a catalyst with BSTFA for glycerol derivatization?
A3: While BSTFA is a powerful silylating agent, the addition of a catalyst like Trimethylchlorosilane (TMCS) can be beneficial. TMCS, typically added at 1-10%, significantly enhances the reactivity of BSTFA.[2][9] This is particularly useful for ensuring the complete and rapid derivatization of all three hydroxyl groups on the glycerol molecule, which can be sterically hindered.[9]
Q4: What are the optimal reaction temperature and time for derivatizing glycerol with BSTFA?
A4: The optimal conditions can vary depending on the sample matrix and concentration. However, a common starting point is to heat the reaction mixture at 60-75°C for 20-60 minutes.[1] It is recommended to optimize these parameters for your specific application to ensure the reaction goes to completion.[5]
Q5: How stable are the TMS derivatives of glycerol, and how should I store them?
A5: The stability of TMS derivatives can be limited as they are susceptible to hydrolysis. It is best to analyze the derivatized samples as soon as possible.[1] To prolong their stability, store the capped vials in a freezer to minimize degradation before analysis.[1]
Q6: What solvent should I use for the derivatization reaction?
A6: Aprotic solvents that are compatible with GC analysis are recommended. Common choices include pyridine, acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).[4] Pyridine can also act as a catalyst and a good solvent.[10] Protic solvents like methanol or ethanol must be avoided as they will react with the BSTFA reagent.[4] In some cases, BSTFA itself can be used as the solvent.
Experimental Protocol: Derivatization of this compound with BSTFA
This protocol provides a general procedure for the derivatization of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Materials:
-
This compound standard or sample extract, dried.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS.
-
Anhydrous pyridine (or another suitable aprotic solvent).
-
GC vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
-
Gas chromatograph with a mass selective detector (GC-MS).
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition:
-
To the dried sample in a GC vial, add a suitable volume of anhydrous solvent (e.g., 50 µL of pyridine).
-
Add an excess of the derivatizing reagent. For a sample containing <100 µg of glycerol, 50 µL of BSTFA (with or without 1% TMCS) is a good starting point.
-
-
Reaction:
-
Tightly cap the vial.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 65°C for 30 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
-
Storage: If not analyzed immediately, store the derivatized sample in a freezer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low BSTFA derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. Crude Glycerol which Setup? - Chromatography Forum [chromforum.org]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Derivatization of glycerin - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Glycerol-1,1,2,3,3-d5 in Blood Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Glycerol-1,1,2,3,3-d5 from blood samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound from blood samples?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] In blood samples, the matrix is complex and contains various components like salts, lipids, and proteins.[1][3] These components can interfere with the ionization process in the mass spectrometer, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.[1][4]
Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A2: A stable isotope-labeled internal standard like this compound is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the analyte (unlabeled glycerol), it co-elutes from the chromatography column and experiences similar ionization suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification.[1]
Q3: What are the primary sources of matrix effects in blood plasma/serum when analyzing for glycerol?
A3: The primary sources of matrix effects in blood plasma and serum are endogenous components that can co-elute with glycerol and interfere with its ionization. The most common culprits include:
-
Phospholipids: These are abundant in blood and are a major cause of ion suppression in positive ion electrospray ionization (+ESI).[5][6]
-
Salts and Proteins: High concentrations of salts and proteins can also lead to ion suppression and affect the overall performance of the LC-MS system.[1][3]
-
Endogenous Glycerol: While not a matrix effect in the traditional sense, high levels of endogenous glycerol can interfere with the quantification of exogenously administered glycerol. The use of a deuterated standard like this compound is essential to differentiate from the endogenous pool.
-
Other Endogenous Components: Compounds like creatinine have been identified as causing ion suppression in the analysis of glycerol in biological fluids.[7]
Q4: Can matrix effects be completely eliminated?
A4: While it is challenging to completely eliminate matrix effects, their impact can be significantly minimized through a combination of strategies.[8] These include:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[3][9]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components is crucial.[4][10]
-
Use of a Stable Isotope-Labeled Internal Standard: As discussed, this is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix similar to the samples can also help to compensate for matrix effects.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction Procedure | Optimize the sample preparation method. For glycerol, which is highly polar, protein precipitation followed by a cleanup step or a selective solid-phase extraction (SPE) protocol is often necessary. Ensure the pH of the sample and extraction solvent is optimal for glycerol recovery. |
| Analyte Adsorption | Glycerol can sometimes adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue. |
| Sample pH | Ensure the pH of the sample is appropriate for the chosen extraction method to ensure glycerol is in a neutral form for optimal partitioning. |
Issue 2: Significant Ion Suppression or Enhancement is Observed
| Possible Cause | Recommended Solution |
| Co-elution of Phospholipids | Incorporate a phospholipid removal step in your sample preparation, such as a targeted SPE or a protein precipitation followed by a phospholipid removal plate.[6] You can also adjust the chromatographic gradient to better separate glycerol from the phospholipid elution zone. |
| High Salt Concentration | Dilute the sample with the initial mobile phase before injection to reduce the salt content entering the mass spectrometer.[11] However, be mindful of the impact on the limit of quantitation. |
| Suboptimal Chromatographic Separation | Modify the LC method. Experiment with different columns (e.g., HILIC for polar compounds like glycerol), mobile phase compositions, and gradient profiles to achieve better separation from matrix components.[4] |
| Choice of Ionization Source | While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.[12] |
Issue 3: Poor Peak Shape or Chromatographic Resolution
| Possible Cause | Recommended Solution |
| Column Overload | Injecting a sample with a high concentration of matrix components can lead to poor peak shape. Dilute the sample or improve the sample cleanup procedure. |
| Inappropriate Column Chemistry | For a polar analyte like glycerol, a standard C18 column might not provide optimal retention and peak shape. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an aqueous C18 column. |
| Mobile Phase Mismatch | Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase to avoid peak distortion. |
| Column Degradation | A loss of stationary phase or contamination can affect peak shape.[1] Implement a column washing protocol or replace the analytical column.[1] |
Issue 4: High Variability in Results Between Different Blood Samples
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of blood can vary between individuals, leading to different degrees of matrix effects.[1] Using a stable isotope-labeled internal standard like this compound is the most effective way to correct for this variability.[1] |
| Hemolysis | Hemolyzed samples can introduce additional interfering substances and significantly impact the accuracy of the results.[13][14] It is crucial to assess the impact of hemolysis during method validation and, if necessary, reject hemolyzed samples or develop a specific protocol for their analysis.[13] |
| Inconsistent Sample Collection and Handling | Ensure a standardized protocol for blood collection, processing, and storage to minimize variability in the sample matrix. |
Issue 5: The Internal Standard (this compound) Signal is Unstable or Absent
| Possible Cause | Recommended Solution |
| Incorrect Spiking Procedure | Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration and at the earliest stage of the sample preparation process to account for extraction variability.[1] |
| Degradation of the Internal Standard | Verify the stability of the this compound stock and working solutions. Store them under the recommended conditions, typically at a low temperature and protected from light. |
| Severe Ion Suppression | If the matrix effect is so severe that it completely suppresses the internal standard signal, the sample preparation method must be improved to remove more of the interfering components.[2] Consider more rigorous extraction techniques like SPE. |
| Mass Spectrometer Settings | Confirm that the mass spectrometer is correctly tuned and that the MRM transition for this compound is correctly defined and optimized. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of glycerol in blood plasma. Note that specific values can vary significantly depending on the exact methodology and instrumentation used.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 µg/mL | [15] |
| Linearity (r²) | > 0.99 | [15] |
| Intra-day Precision (%CV) | < 15% | [15][16] |
| Inter-day Precision (%CV) | < 15% | [15][16] |
| Extraction Recovery | 80 - 110% | [15] |
| Matrix Effect (Ion Suppression/Enhancement) | 85 - 115% (with IS correction) | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation for Glycerol Analysis in Plasma
This protocol is a basic method for sample cleanup. Further optimization and the addition of a phospholipid removal step may be necessary.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to each sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted samples and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Conditions for Glycerol Analysis
These are example starting conditions and should be optimized for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute glycerol.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Glycerol: To be determined empirically (e.g., precursor ion [M+Na]+ or [M+NH4]+ to a specific product ion).
-
This compound: To be determined empirically (e.g., corresponding precursor ion to a specific product ion).
-
-
Source Parameters: Optimize capillary voltage, source temperature, gas flows, and collision energy for maximal signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound from blood samples.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. accesson.kr [accesson.kr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrogen-deuterium exchange in Glycerol-1,1,2,3,3-d5 solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Glycerol-1,1,2,3,3-d5 to prevent hydrogen-deuterium (H-D) exchange. Ensuring the isotopic integrity of this compound is critical for its use in applications such as biomolecular NMR, metabolic research, and as an MS/MS standard.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this means that the deuterium atoms on the carbon backbone could be replaced by hydrogen atoms, leading to a loss of the isotopic label. This "back-exchange" can compromise the accuracy of experimental results that rely on the specific mass of the deuterated compound.
Q2: Which deuterium atoms in this compound are susceptible to exchange?
A2: this compound has two types of deuterium positions to consider:
-
Deuterons on the Carbon Backbone (C-D): The deuterium atoms on carbons 1, 2, and 3 are covalently bonded to carbon. C-D bonds are generally stable, especially under neutral and acidic conditions. However, strongly basic conditions can catalyze the exchange of hydrogens (or deuterons) on carbons adjacent to activating functional groups. While the hydroxyl groups in glycerol are not strong activators, extreme pH should be avoided to ensure the stability of these labels.
-
Hydroxyl Protons (-OH): Glycerol has three hydroxyl groups. The protons of these groups are highly labile and will rapidly exchange with any source of deuterium or protons in the solvent. If you are working in a protic solvent that contains hydrogen (e.g., water, methanol), the hydroxyl protons will reflect the isotopic composition of the solvent.
Q3: What are the primary factors that can induce H-D exchange?
A3: The main factors that can promote unwanted H-D exchange are:
-
Presence of Labile Protons: The most common source of labile protons is water (H₂O).[1][2] Most deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere.[2]
-
pH: The rate of H-D exchange is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange.[5]
-
Catalysts: Certain metal catalysts can also facilitate H-D exchange at carbon centers.[3][4]
Q4: How should I store my this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For neat solutions, storage at room temperature is often sufficient.[6] For solutions, especially in protic solvents, storage at low temperatures (e.g., -20°C) is recommended to minimize any potential for exchange over time.[1]
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Loss of deuterium label detected by Mass Spectrometry (downward mass shift). | Use of protic solvents (e.g., H₂O, non-deuterated buffers) during sample preparation. | - If experimentally feasible, prepare samples in deuterated solvents (e.g., D₂O). - Minimize the time the sample is in contact with protic solvents. |
| Sample pH/pD is too high (basic) or too low (acidic). | - Adjust the sample pH to a range where the exchange rate is minimal (around pH 2.5-7). - Perform any necessary pH adjustments just before analysis. | |
| Elevated sample or storage temperature. | - Maintain samples at low temperatures (0-4°C) during preparation and analysis. - Store stock solutions at recommended low temperatures. | |
| Contamination with water from glassware or atmosphere. | - Thoroughly dry all glassware in an oven (e.g., 150°C for at least 4 hours) and cool in a desiccator before use.[2] - Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Variability in analytical results. | Inconsistent H-D exchange occurring during sample preparation. | - Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments. - Prepare working solutions fresh daily to avoid degradation.[1] |
| Improperly stored working solutions. | - Store working solutions in tightly sealed vials at low temperatures. Avoid repeated freeze-thaw cycles. |
Factors Influencing Hydrogen-Deuterium Exchange
| Factor | Influence on H-D Exchange Rate | Recommended Control Measures |
| pH | Catalyzed by both acid and base; minimal exchange at neutral to slightly acidic pH. | Maintain solution pH between 2.5 and 7.0. |
| Temperature | Rate increases with increasing temperature. | Handle and store solutions at low temperatures (0-4°C for working solutions, ≤ -20°C for long-term storage). |
| Moisture | Provides a source of protons for exchange. | Use dried glassware, handle under an inert atmosphere, and use anhydrous solvents when possible. |
| Solvent | Protic solvents (e.g., H₂O, MeOH) can be a source of protons. | Use aprotic or deuterated solvents where possible. Minimize contact time with protic solvents. |
| Light | Can potentially provide energy to promote chemical reactions. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Glassware Preparation: Thoroughly clean and dry all glassware (e.g., vials, volumetric flasks, pipettes) in an oven at a minimum of 150°C for at least 4 hours. Allow to cool to room temperature in a desiccator immediately before use.[2]
-
Inert Atmosphere: If high precision is required, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Allow the sealed container of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Accurately weigh the desired amount of the compound in a tared, dry vial.
-
Dissolution: Add the appropriate volume of the desired anhydrous or deuterated solvent to the vial.
-
Mixing: Cap the vial tightly and mix thoroughly by vortexing or gentle agitation until the glycerol is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or below.
Protocol 2: Preparation of Working Solutions and Sample Handling
-
Thawing: When preparing working solutions from a frozen stock, allow the vial to thaw at room temperature.
-
Dilution: Perform dilutions using pre-chilled, anhydrous, or deuterated solvents.
-
pH Adjustment: If the experimental procedure requires a specific pH, use deuterated acids or bases (e.g., DCl, NaOD) for adjustment if working in a deuterated solvent to maintain isotopic purity.
-
Minimizing Exposure: Keep sample vials capped and on ice whenever possible to minimize exposure to atmospheric moisture and higher temperatures.
-
Analysis: Analyze samples as soon as possible after preparation.
Visualizations
Caption: Workflow for preparing this compound solutions while minimizing H-D exchange.
Caption: Key factors that can promote hydrogen-deuterium exchange in this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Glycerol (1,1,2,3,3-Dâ , 99%) - Cambridge Isotope Laboratories, DLM-1229-CTM [isotope.com]
Technical Support Center: Chromatographic Separation of Glycerol-1,1,2,3,3-d5 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of Glycerol-1,1,2,3,3-d5 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
Glycerol is a polar, non-volatile compound with a high boiling point (290°C), making it unsuitable for direct analysis by GC.[1][2] Derivatization, most commonly silylation, is essential to convert glycerol into a more volatile and thermally stable compound, allowing for successful elution and detection.[1][2] Silylation replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, increasing the compound's volatility.
Q2: What are the most common derivatization reagents for glycerol analysis?
The most frequently used silylation reagents for glycerol and other polyols are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst with BSTFA or MSTFA to enhance the derivatization reaction, especially for hindered hydroxyl groups.
-
TMSI (Trimethylsilyl imidazole): A strong silylating agent suitable for compounds with high water content.[3][4]
Q3: What are the characteristic mass-to-charge (m/z) fragments for identifying silylated this compound by GC-MS?
For the tris-TMS derivative of this compound, the following m/z ions are typically monitored in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. The fragmentation pattern of the deuterated analog will be shifted compared to the unlabeled glycerol. While specific fragments for the d5-glycerol derivative were not explicitly found in the search results, based on the fragmentation of unlabeled silylated glycerol, we can predict the key fragments. For unlabeled tris(trimethylsilyl) glycerol ether, the fragment ions of m/z 147 and 205 are significant.[3] For a deuterated compound, these fragments would be shifted. It is recommended to perform a full scan analysis of a derivatized this compound standard to determine the exact m/z of the characteristic fragments for your specific instrument and method.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The chromatographic peak for the derivatized this compound is asymmetrical, with a trailing edge that extends significantly.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Liner Deactivation: Use a deactivated liner or replace a contaminated liner. Active sites in the liner can interact with the polar glycerol derivative.[5][6] Column Contamination: If the column is contaminated, especially at the inlet, it can cause peak tailing. Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[6][7] Improper Column Installation: Ensure the column is installed correctly in both the injector and detector. An incorrect installation can create dead volumes, leading to peak tailing.[7] |
| Incomplete Derivatization | Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion. Increase the reaction time or temperature, or use a catalyst like TMCS.[4] Incomplete derivatization can leave free hydroxyl groups that interact with active sites in the system. Excess Reagent: Use a sufficient excess of the silylating reagent to drive the reaction to completion, especially if the sample contains water or other compounds with active hydrogens.[4] |
| Column Overload | Dilute the Sample: Injecting too much sample can overload the column, leading to peak distortion. Dilute the sample and reinject.[8] |
| Inappropriate Column Phase | Select a Suitable Column: While a non-polar column like a DB-5 is commonly used for silylated derivatives, ensure it is in good condition. For some applications, a more polar column might be considered, but this is less common for TMS derivatives.[1] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Issue 2: Poor Resolution / Co-elution
Symptom: The peak for derivatized this compound is not well separated from other components in the sample, or it co-elutes with an interfering peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Conditions | Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.[9] Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance resolution. |
| Unsuitable Column | Column Choice: If co-elution is a persistent issue, consider a column with a different stationary phase or a longer column to increase the number of theoretical plates.[10] A thinner film thickness may also improve separation.[9] |
| Matrix Interference | Sample Cleanup: Implement a sample cleanup step before derivatization to remove interfering matrix components. This can include protein precipitation for biological samples, followed by liquid-liquid extraction or solid-phase extraction (SPE).[11][12] |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for addressing poor resolution and co-elution.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the silylation of this compound in a sample matrix.
Materials:
-
This compound standard or sample containing the analyte
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)[9][13]
-
Internal standard (e.g., a deuterated analog of a different compound or a structurally similar compound not present in the sample)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent like acetonitrile.[14] Centrifuge and collect the supernatant.
-
Dry the extract completely under a stream of nitrogen. It is crucial to remove all water as it can interfere with the derivatization reaction.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile).
-
-
Derivatization:
-
Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the reconstituted sample.[13]
-
Cap the vial tightly and vortex briefly to mix.
-
-
Reaction:
-
Heat the reaction vial at 60-80°C for 30-60 minutes.[13] The optimal time and temperature may need to be determined empirically.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Experimental Workflow for Silylation
Caption: A step-by-step workflow for the silylation of glycerol derivatives.
Quantitative Data Summary
The following table provides typical parameters for the GC-MS analysis of silylated glycerol derivatives. Note that these are starting points and may require optimization for your specific instrument and application.
| Parameter | Typical Value / Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[13] |
| Injector Temperature | 250 - 280°C[13] |
| Oven Program | Initial Temp: 100°C, hold for 2 min Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| MS Ion Source Temp | 230°C[13] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Full Scan (for initial identification) or SIM/MRM (for quantification) |
| Key m/z for TMS-Glycerol (unlabeled) | 147, 205, 218, 293[3][15] |
| Predicted Key m/z for TMS-Glycerol-d5 | 152, 210 (predicted shifts) - Verification with standard is essential |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of glycerin - Chromatography Forum [chromforum.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Glycerin / Dipropylene glycol Co-elution - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. uthsc.edu [uthsc.edu]
- 13. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
- 14. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma protocol v1 [protocols.io]
- 15. Human Metabolome Database: GC-MS Spectrum - Glycerol GC-MS (3 TMS) (HMDB0000131) [hmdb.ca]
Technical Support Center: Isotopic Interference in Glycerol-1,1,2,3,3-d5 Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of Glycerol-1,1,2,3,3-d5 (d5-glycerol). Accurate quantification of stable isotope tracers is critical for reliable metabolic flux analysis and pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of d5-glycerol measurements?
A1: Isotopic interference in mass spectrometry-based measurements of d5-glycerol refers to the overlap of mass-to-charge (m/z) signals from different isotopic forms of molecules (isotopologues). This can lead to inaccurate quantification of the d5-glycerol tracer. The primary causes are:
-
Natural Abundance of Stable Isotopes: All elements have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). These isotopes in the unlabeled glycerol molecule or derivatizing agents can generate ions with m/z ratios that overlap with the d5-glycerol signal, leading to an overestimation of the tracer's abundance.[1][2]
-
Tracer Impurity: Isotopically labeled tracers like d5-glycerol are never 100% pure and may contain small amounts of unlabeled (d0) or partially labeled molecules.[3] This impurity can lead to an underestimation of the true isotopic enrichment.
-
Isobaric Interference: This occurs when different molecules or fragments have the same nominal mass. For example, a fragment from a co-eluting compound in the sample matrix could potentially have the same m/z as a d5-glycerol fragment.[4]
Q2: How does the natural abundance of isotopes affect my d5-glycerol results?
A2: The natural abundance of heavy isotopes can significantly skew the measured mass isotopomer distribution (MID). For example, a molecule of unlabeled glycerol (C₃H₈O₃) will have a small but detectable population of molecules containing one or more ¹³C, ²H, or ¹⁸O atoms. These "M+1", "M+2", etc., peaks can contribute to the signal intensity of the corresponding deuterated isotopologues, artificially inflating their measured concentrations. If not corrected, this leads to an underestimation of the true enrichment of the d5-glycerol tracer.[1][2]
Q3: What are the common analytical methods for d5-glycerol analysis and their susceptibility to interference?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.
-
GC-MS: Often requires derivatization to make glycerol volatile. A common derivative is glycerol triacetate. While robust, the derivatization agent itself introduces additional atoms (carbon, hydrogen, oxygen) that contribute to the natural isotope abundance interference.[5]
-
LC-MS/MS: Can sometimes analyze glycerol with less derivatization, but it may suffer from poor ionization.[6] Enzymatic derivatization to glycerol-3-phosphate can improve sensitivity.[6] Interference from the sample matrix can be a significant issue. High-resolution mass spectrometry (HRMS) can help distinguish between d5-glycerol and interfering species with the same nominal mass but different exact masses.
Q4: How can I correct for isotopic interference?
A4: Several methods can be employed:
-
Mathematical Correction: This is the most common approach and involves using algorithms to subtract the contribution of naturally occurring isotopes from the measured signals.[1][3] This requires analyzing an unlabeled standard of the analyte under the same conditions to determine its natural isotopic distribution.
-
High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power can differentiate between ions with very close m/z values, such as a deuterated analyte and an interfering ion containing multiple heavy isotopes.
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte of interest from any co-eluting, isobaric interfering compounds is crucial.
-
Tracer Purity Analysis: The isotopic purity of the d5-glycerol tracer should be determined by analyzing a pure standard. This information can then be incorporated into the correction calculations.[3]
Troubleshooting Guides
Guide 1: Inaccurate Quantification of d5-Glycerol
Issue: Calculated concentrations or isotopic enrichments of d5-glycerol are inconsistent, unexpectedly high, or show poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Natural Isotope Interference | 1. Analyze Unlabeled Standard: Inject an unlabeled glycerol standard and record the intensities of the M, M+1, M+2, etc. peaks for the specific derivative and fragment ions being monitored. 2. Apply Correction Algorithm: Use a software tool or a manual calculation to subtract the contribution of the natural isotopes from your sample data.[1][3] 3. Verify Correction: After correction, the signal for the labeled isotopologues in an unlabeled sample should be at or near baseline. |
| Tracer Impurity | 1. Analyze Tracer Standard: Inject a pure standard of your d5-glycerol and determine its isotopic purity (i.e., the percentage of d0, d1, d2, etc.). 2. Incorporate Purity into Calculations: Adjust your correction algorithm to account for the measured impurity of the tracer.[3] |
| Matrix Effects (LC-MS) | 1. Use a Stable Isotope-Labeled Internal Standard: A different isotopologue of glycerol (e.g., ¹³C₃-glycerol) can be used to normalize for variations in ionization efficiency. 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4] 3. Perform a Matrix Effect Study: Compare the signal of d5-glycerol in a pure solvent to its signal in an extracted blank matrix to quantify the extent of ion suppression or enhancement. |
| Isobaric Interference | 1. Review Chromatograms: Check for co-eluting peaks at the same retention time as your d5-glycerol. 2. Use HRMS: If available, analyze the sample on a high-resolution mass spectrometer to resolve the analyte from the isobaric interference. 3. Modify Chromatography: Adjust the gradient, column, or mobile phase to separate the interfering compound. |
Guide 2: Negative Values After Isotopic Correction
Issue: The mathematical correction results in negative concentrations or intensities for some isotopologues.
| Possible Cause | Troubleshooting Steps |
| Incorrect Unlabeled Standard Profile | 1. Re-analyze Unlabeled Standard: Ensure the unlabeled standard is pure and was analyzed under the exact same conditions as the samples. 2. Check for Saturation: Make sure the detector was not saturated during the analysis of the unlabeled standard, as this will distort the isotopic ratios. |
| Noise in Raw Data | 1. Improve Signal-to-Noise: For low-abundance isotopologues, signal noise can lead to negative values after correction. Increase the sample concentration or injection volume if possible. 2. Use a More Robust Correction Algorithm: Some algorithms are more sensitive to noise than others. |
| Overcorrection | 1. Verify Natural Abundance Values: Ensure the correct natural abundances for all elements in your molecule and derivatizing agent are being used in the correction matrix. |
Data Presentation
Table 1: Theoretical Isotopic Distribution of Unlabeled and d5-Glycerol Triacetate
This table illustrates the theoretical contribution of natural isotopes to the mass spectrum of glycerol triacetate and its d5-labeled counterpart. The calculations are based on the natural abundances of C, H, and O isotopes.
| Isotopologue | Formula (Glycerol Triacetate) | Monoisotopic Mass (Da) | Relative Abundance (Unlabeled) | Relative Abundance (d5-Glycerol) |
| M+0 | C₉H₁₄O₆ | 218.0790 | 100.00% | - |
| M+1 | ¹³CC₈H₁₄O₆ | 219.0824 | 10.05% | - |
| M+2 | ¹³C₂C₇H₁₄O₆ | 220.0858 | 0.49% | - |
| M+5 (Tracer) | C₉H₉D₅O₆ | 223.1105 | - | 100.00% |
| M+6 | ¹³CC₈H₉D₅O₆ | 224.1138 | - | 10.05% |
| M+7 | ¹³C₂C₇H₉D₅O₆ | 225.1172 | - | 0.49% |
Note: The relative abundances for the d5-glycerol isotopologues (M+6, M+7) represent the contribution from natural isotopes in a pure d5-tracer, which will interfere with the measurement of other labeled species in a mixed sample.
Table 2: Common Fragment Ions of Glycerol Triacetate in GC-MS (Electron Ionization)
This table lists common fragment ions observed for glycerol triacetate and their corresponding d5-labeled fragments. Monitoring multiple fragments can help confirm identity and avoid interferences.
| Fragment Ion (Unlabeled) | m/z (Unlabeled) | Fragment Ion (d5-Glycerol) | m/z (d5-Glycerol) | Potential for Interference |
| [M - CH₃CO]+ | 175 | [M - CH₃CO]+ | 180 | Low |
| [M - CH₃COOH]+ | 158 | [M - CH₃COOH]+ | 163 | Low |
| [CH₃COOCH₂CH(OOCCH₃)CH₂]+ | 145 | [CH₃COOCD₂CD(OOCCH₃)CD₂]+ | 149 | Moderate |
| [CH₃CO]+ | 43 | [CH₃CO]+ | 43 | High (from derivatizing agent) |
Experimental Protocols
Protocol 1: GC-MS Analysis of d5-Glycerol in Human Plasma
This protocol is adapted for the quantification of d5-glycerol enrichment in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetone.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization to Glycerol Triacetate:
-
Dry the supernatant under a stream of nitrogen gas.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters:
-
GC Column: TG-WAX MS (30 m x 0.25 mm; 0.25 µm) or similar polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 240°C at 20°C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of key fragment ions (see Table 2).
Protocol 2: LC-MS/MS Analysis of d5-Glycerol in Cell Lysates
This protocol provides a general framework for d5-glycerol analysis in cultured cells.
1. Cell Lysis and Extraction:
-
Wash cell pellets (1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80:20 methanol:water.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
2. Sample Preparation:
-
Dry the supernatant under vacuum or with nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or a similar HILIC column.
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar glycerol.
-
MS Ionization: Electrospray Ionization (ESI), negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
Visualizations
Caption: Conceptual diagram of isotopic interference sources.
Caption: General experimental workflow for d5-glycerol analysis.
References
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast LC-MS quantitation of glucose and glycerol via enzymatic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycerol-1,1,2,3,3-d5 Stock Solutions
This technical support center provides guidance on the long-term stability of Glycerol-1,1,2,3,3-d5 stock solutions for researchers, scientists, and drug development professionals. Find troubleshooting advice, frequently asked questions, and recommended experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, neat this compound should be stored at room temperature, protected from light and moisture. Stock solutions prepared in a suitable solvent should be stored at ≤ 4°C for short-term use (days to weeks). For extended storage (months to years), it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can degrade the solution.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of unlabeled glycerol. Potential degradation can occur through:
-
Oxidation: Exposure to air and light can lead to oxidation, forming products such as glyceraldehyde, dihydroxyacetone, and eventually acids like formic acid.
-
Thermal Decomposition: High temperatures can cause dehydration, leading to the formation of acrolein, or decomposition into acetaldehyde and other byproducts.
-
Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize glycerol, leading to a variety of degradation products.
Q3: My analytical results using a this compound stock solution are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stability of your stock solution:
-
Improper Storage: Check if the solution has been stored according to the recommendations (see Q1). Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.
-
Solvent Effects: The solvent used to prepare the stock solution can impact its stability. Ensure the solvent is of high purity and inert.
-
Contamination: The stock solution may be contaminated. This can be chemical or microbial.
-
Evaporation: Improperly sealed vials can lead to solvent evaporation, thus changing the concentration of the stock solution over time.
Q4: How can I assess the stability of my this compound stock solution?
A4: A stability study should be performed. This involves analyzing the stock solution at defined time points under specific storage conditions. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify volatile degradation products. Derivatization may be necessary to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to detect the presence of impurities or degradation products.
A general protocol for conducting a stability study is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Time Point | Storage Condition | Concentration (mg/mL) | Purity (%) by HPLC | pH (of aqueous solution) | Appearance |
| T = 0 | -20°C | Initial Value | Initial Value | Initial Value | Clear, colorless |
| T = 1 month | -20°C | ||||
| T = 3 months | -20°C | ||||
| T = 6 months | -20°C | ||||
| T = 12 months | -20°C | ||||
| T = 0 | 4°C | Initial Value | Initial Value | Initial Value | Clear, colorless |
| T = 1 week | 4°C | ||||
| T = 2 weeks | 4°C | ||||
| T = 1 month | 4°C |
Experimental Protocols
Protocol for a Basic Long-Term Stability Study of a this compound Stock Solution
This protocol outlines a general procedure for assessing the long-term stability of a this compound stock solution.
1. Materials:
- This compound
- High-purity solvent (e.g., ultrapure water, methanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber glass vials with screw caps
- HPLC system with a suitable detector (e.g., RID, VWD)
- pH meter (for aqueous solutions)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a predetermined volume of the chosen solvent to achieve the desired concentration.
- Initial Analysis (T=0): Immediately after preparation, perform the following analyses on an aliquot of the stock solution:
- HPLC Analysis: Determine the initial concentration and purity.
- pH Measurement: For aqueous solutions, measure the initial pH.
- Visual Inspection: Note the appearance (e.g., color, clarity).
- Aliquoting and Storage: Aliquot the remaining stock solution into multiple amber glass vials. Divide the vials into different sets for storage at various conditions (e.g., -20°C, 4°C, room temperature).
- Time-Point Analysis: At predefined time intervals (e.g., 1, 3, 6, 12 months for long-term storage; 1, 2, 4 weeks for short-term storage), retrieve a vial from each storage condition and repeat the analyses performed at T=0.
- Data Evaluation: Compare the results from each time point to the initial data. A significant change in concentration, purity, pH, or appearance may indicate degradation.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Minimizing Ion Suppression for Glycerol-1,1,2,3,3-d5 in Electrospray Ionization
Welcome to the technical support center for the analysis of Glycerol-1,1,2,3,3-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during electrospray ionization (ESI) mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] Glycerol itself, when present at high concentrations, is known to cause signal suppression.[2][3][4] Therefore, careful method development is crucial to minimize these effects.
Q2: What are the common sources of ion suppression when analyzing this compound?
A2: The primary causes of ion suppression for this compound include:
-
High concentrations of unlabeled glycerol: If the deuterated standard is used to spike samples containing high levels of endogenous glycerol, the overall glycerol concentration can lead to suppression.[2][3]
-
Co-eluting matrix components: In biological samples like plasma or urine, salts, phospholipids, and endogenous metabolites can co-elute with the analyte and interfere with ionization.[5][6] For instance, creatinine has been identified as an endogenous interference for glycerol analysis in urine that also causes ion suppression.[6]
-
Mobile phase additives: Non-volatile buffers and ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[1][7]
-
Sample preparation artifacts: Contaminants from collection tubes, solvents, or extraction materials can also lead to suppression.
Q3: How can I detect ion suppression in my analysis?
A3: A common and effective method is the post-column infusion experiment . A solution of this compound is continuously infused into the LC eluent stream after the analytical column but before the MS source. A stable baseline signal is expected. When a blank matrix sample is injected, any dip in this baseline at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
A weak or absent signal for your analyte is a strong indicator of severe ion suppression, especially if the instrument is performing optimally with neat standards.
Caption: Troubleshooting workflow for low or no analyte signal.
-
Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated.[5] Analyze a neat (in pure solvent) standard of this compound to confirm the instrument is capable of detecting it under the current settings.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation or liquid-liquid extraction (LLE).[9]
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing salts and other polar interferences.
-
Sample Dilution: A simple first step is to dilute the sample extract to reduce the concentration of interfering compounds.[9]
-
-
Optimize Chromatographic Separation: Modify your LC method to separate this compound from the suppression zone.
-
Gradient Adjustment: Alter the mobile phase gradient to improve the separation of the analyte from co-eluting matrix components.[8]
-
Column Chemistry: For a polar analyte like glycerol, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and separation from early-eluting interferences common in reversed-phase chromatography.
-
-
Adjust MS Source Parameters:
-
Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can decrease ion suppression.[9]
-
Ionization Mode: While less common for glycerol, switching to Atmospheric Pressure Chemical Ionization (APCI) can be considered as it is generally less susceptible to ion suppression than ESI.[9]
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
This issue often arises from variable matrix effects between different samples or between samples and calibrators.
The most effective strategy to counteract variable ion suppression and improve quantitative accuracy is the use of a stable isotope-labeled internal standard (SIL-IS). Since you are analyzing this compound, this would typically be used as the internal standard itself to quantify endogenous glycerol. If you are assessing the stability or concentration of the deuterated standard, you would ideally use a different isotopologue (e.g., ¹³C₃-Glycerol) as the internal standard.
Caption: Use of a SIL-IS to correct for ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system with a T-junction
-
Syringe pump
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., extracted plasma or urine from a source known to be free of the analyte)
-
T-junction and necessary tubing
Procedure:
-
Set up the LC system with the analytical column.
-
Connect the outlet of the column to one inlet of the T-junction.
-
Connect the syringe pump containing the this compound solution to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the ESI source of the mass spectrometer.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the m/z of this compound. A stable signal (baseline) should be observed.
-
Start the LC gradient without an injection to ensure the baseline is stable.
-
Inject a blank matrix extract.
-
Monitor the baseline for any dips or decreases in signal intensity. A significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences from a biological fluid (e.g., plasma).
Materials:
-
Mixed-mode or polymeric SPE cartridges
-
Plasma sample
-
Internal standard solution (e.g., ¹³C₃-Glycerol)
-
Methanol, Water (LC-MS grade)
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Centrifuge, Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pre-treatment: To 100 µL of plasma, add the internal standard. Add 200 µL of 0.1% formic acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove salts and phospholipids.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared by calculating the matrix effect.
Matrix Effect (%) = (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Comments |
| Protein Precipitation | 85 - 105% | 40 - 70% | Simple and fast, but often results in significant ion suppression due to remaining phospholipids and salts.[9] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 75 - 95% | Generally provides cleaner extracts than protein precipitation, leading to less ion suppression.[9] |
| Solid-Phase Extraction (SPE) | 90 - 110% | 90 - 110% | Typically the most effective method for removing a broad range of interferences, resulting in minimal ion suppression.[5][8] |
Note: These values are representative and can vary based on the specific matrix, analyte concentration, and analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. The shielding effect of glycerol against protein ionization in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. accesson.kr [accesson.kr]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthesized Glycerol-1,1,2,3,3-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized Glycerol-1,1,2,3,3-d5. The following information is designed to address common challenges and provide detailed protocols for achieving high chemical and isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when purifying this compound?
A1: The two most critical parameters are chemical purity and isotopic purity.[1] Chemical purity refers to the absence of other chemical entities, while isotopic purity is the percentage of the compound that contains deuterium at the desired positions.[1] It is crucial to determine both the isotopic enrichment and the structural integrity of the final product.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive analysis. High-Resolution Mass Spectrometry (HRMS) is effective for determining the distribution of isotopologues and calculating isotopic enrichment.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the positions of the deuterium labels and assessing the degree of deuteration by observing the reduction or absence of proton signals.[1][2]
Q3: How can I prevent hydrogen-deuterium (H/D) back-exchange during purification?
A3: H/D back-exchange, especially for labile deuterium atoms on hydroxyl groups, is a significant concern. To minimize this, it is recommended to use deuterated solvents (e.g., D₂O, deuterated methanol) for all extraction and chromatography steps where feasible.[2] Minimizing the contact time with protic solvents is also crucial.[2]
Q4: What are the common byproducts I might encounter when synthesizing this compound?
A4: While byproducts are specific to the synthesis route, common impurities in glycerol synthesis can include unreacted starting materials, partially deuterated glycerol species, and side-products from reactions such as oxidation or polymerization. If the synthesis starts from a precursor like a deuterated allyl alcohol, byproducts could include residual catalysts and solvents used in the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Isotopic Purity Detected After Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| H/D Back-Exchange | During workup or purification, labile deuterium atoms on the hydroxyl groups can exchange with protons from protic solvents (e.g., water, methanol). Solution: Use deuterated solvents for all purification steps. If this is not feasible, work quickly and at low temperatures to minimize exchange. Consider protecting the hydroxyl groups before purification and deprotecting as a final step.[2] |
| Incomplete Deuteration | The initial synthesis reaction may not have gone to completion, resulting in a mixture of partially and fully deuterated glycerol. Solution: Optimize the synthesis reaction conditions, such as increasing the amount of deuterating agent or extending the reaction time.[2] It may be necessary to re-subject the partially deuterated material to the reaction conditions. |
| Contamination with Protic Solvents | Residual protic solvents in the reaction mixture or purification system can contribute to back-exchange. Solution: Ensure all glassware and solvents are rigorously dried before use. Use freshly opened or properly stored deuterated solvents. |
Issue 2: Presence of Chemical Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Initial Purification | Simple extraction or filtration may not be sufficient to remove all byproducts from the synthesis. Solution: Employ a multi-step purification strategy. A typical workflow could involve an initial acid-base wash to remove ionic impurities, followed by column chromatography or distillation. |
| Co-elution during Chromatography | Byproducts with similar polarity to this compound may co-elute during column chromatography. Solution: Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). Gradient elution may be necessary to achieve better separation. |
| Thermal Decomposition during Distillation | Glycerol has a high boiling point and can decompose at elevated temperatures. Solution: Use vacuum distillation to lower the boiling point and prevent thermal degradation. Ensure the distillation apparatus is clean and free of any catalytic impurities that could promote decomposition. |
Experimental Protocols
Protocol 1: General Purification Workflow for Synthesized this compound
This protocol outlines a general multi-step approach to purify this compound from a crude synthesis reaction mixture.
-
Initial Workup:
-
Quench the reaction mixture carefully, for example, by adding it to a cold, neutral buffer (if compatible with deuterated product stability).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Acid-Base Extraction (Optional):
-
If acidic or basic impurities are suspected, dissolve the crude product in an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl) and a dilute base (e.g., saturated NaHCO₃ solution).
-
Follow with a brine wash and dry the organic layer as described above.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexanes) to separate the components.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical method to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Vacuum Distillation (for higher purity):
-
For the highest purity, perform a vacuum distillation of the product obtained from chromatography.
-
Use a short-path distillation apparatus to minimize product loss.
-
Heat the sample gently under a high vacuum and collect the fraction that distills at the expected boiling point of glycerol (boiling point is significantly reduced under vacuum).
-
Protocol 2: Quality Control Analysis
-
Chemical Purity (GC-FID):
-
Use a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Employ a suitable capillary column for polar compounds.
-
The percentage of chemical purity can be determined by the relative peak area of the glycerol peak compared to the total area of all peaks in the chromatogram.
-
-
Isotopic Purity (¹H NMR and HRMS):
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6). The reduction in the integral of the proton signals at the C1, C2, and C3 positions compared to a non-deuterated glycerol standard will indicate the degree of deuteration.
-
HRMS: Analyze the sample to determine the relative abundance of the molecular ion corresponding to this compound (m/z) and any partially deuterated or non-deuterated species.
-
Quantitative Data
The following table summarizes the typical purity levels that can be achieved for glycerol using various purification techniques. While this data is for non-deuterated glycerol, it provides a benchmark for what can be expected. Achieving high isotopic purity for this compound will depend on minimizing H/D exchange during these processes.
| Purification Method | Achievable Purity (%) | Key Impurities Removed | Reference |
| Acidification followed by Neutralization | ~76 | Soaps, catalysts | [3] |
| Solvent Extraction | >90 | Salts, some organic impurities | |
| Ion Exchange | 98.2 - 99.4 | Salts, ionic impurities | [3][4] |
| Vacuum Distillation | >99.5 | Water, methanol, other volatile impurities, non-volatile impurities | [4] |
| Combination of Methods (e.g., Acidification, Ion Exchange, Distillation) | >99.7 | Broad spectrum of impurities |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
selecting the optimal concentration of Glycerol-1,1,2,3,3-d5 for internal standard
This guide provides researchers, scientists, and drug development professionals with technical support for selecting and utilizing the optimal concentration of Glycerol-1,1,2,3,3-d5 as an internal standard (IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound is a stable isotope-labeled version of glycerol. In mass spectrometry, it is used as an internal standard to improve the accuracy and precision of quantitative analysis.[1] Since it is chemically almost identical to the endogenous glycerol (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] By adding a known amount of Glycerol-d5 to every sample, standard, and blank, it is possible to correct for variations that may occur during sample preparation, injection, and instrument analysis.[1][3] The final analyte concentration is calculated based on the ratio of the analyte signal to the internal standard signal.[3][4]
Q2: What is the ideal concentration for an internal standard?
The optimal concentration of an internal standard should be similar to the expected concentration of the analyte in the samples.[3] A common practice is to select a concentration that provides a peak area ratio of approximately 1:1 for the analyte concentration in the middle of the calibration range. The goal is to ensure the internal standard produces a strong, reproducible signal that falls within the linear detection range of the instrument.[1][5]
Q3: How do I choose an appropriate internal standard if not Glycerol-d5?
The ideal internal standard should be chemically and physically similar to the analyte.[1][3] For mass spectrometry applications, a stable isotope-labeled version of the analyte, such as Glycerol-d5 for glycerol analysis, is the preferred choice because it behaves nearly identically during sample extraction and analysis but can be distinguished by its mass.[2] If a deuterated form is not available, a compound with a similar structure, retention time, and ionization response can be used.[2] Crucially, the internal standard must not be naturally present in the sample matrix.[1][2]
Q4: How is the linearity of the assay assessed when using an internal standard?
To assess linearity, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in a series of calibration standards.[4][6] The linearity is considered acceptable if the linear regression analysis of this curve yields a coefficient of determination (r²) of ≥ 0.99.[6][7]
Troubleshooting Guide
This section addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Internal Standard (IS) Response Across Samples | Pipetting or dilution errors during IS addition. | Ensure consistent and accurate addition of the IS to all samples, calibrators, and quality controls. Use calibrated pipettes. Add the IS early in the sample preparation process to account for variability.[3][5] |
| Inconsistent mixing of the IS with the sample matrix. | Vortex samples thoroughly after adding the IS. For online addition, ensure the mixing tee is functioning correctly. Adding a small amount of a surfactant like Triton X-100 to the IS solution can improve mixing.[8] | |
| Degradation of the IS. | Prepare fresh IS working solutions regularly. Store stock solutions at the recommended temperature (e.g., -20°C) and protect from light.[7][9] | |
| High Variability (Poor Precision) in IS Signal | Nebulizer blockage or inconsistent sample introduction. | Check the nebulizer for blockages and ensure a consistent spray. Monitor the system pressure; an increase may indicate a clog.[8][10] |
| Worn pump tubing in the sample introduction system. | Inspect peristaltic pump tubing for flat spots or stretching and replace it regularly. Ensure the tubing is unclamped when not in use.[10] | |
| IS Response Increases with Analyte Concentration | Detector saturation or non-linearity. | Ensure the IS concentration is not too high, causing detector saturation. Dilute the samples or reduce the injection volume.[11] |
| Improperly grounded flow path in an ICP-MS system. | Check that the grounding tee is correctly grounded.[8] | |
| Sample Analyte Concentration Exceeds the Upper Limit of Quantification (ULOQ) | The analyte concentration in the unknown sample is higher than the highest calibration standard. | Dilute the sample with a blank matrix before adding the internal standard and re-analyze. Alternatively, prepare the sample by adding a higher concentration of the internal standard to bring the analyte-to-IS ratio back into the calibration range.[4] |
| Low or No IS Signal | IS was not added to the sample. | Review the sample preparation procedure to ensure the IS addition step was not missed. |
| Incorrect mass transition being monitored. | Verify the precursor and product ion masses for Glycerol-d5 in the mass spectrometer method. |
Logical Workflow for Troubleshooting IS Issues
The following diagram illustrates a step-by-step process for troubleshooting common internal standard problems.
Caption: Troubleshooting workflow for internal standard issues.
Experimental Protocols and Data
General Protocol for Sample Preparation and Analysis
This protocol provides a general workflow for the quantification of glycerol in plasma using this compound as an internal standard.
1. Preparation of Solutions:
-
Glycerol-d5 Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water).
-
Glycerol-d5 Working Solution: Dilute the stock solution to the desired working concentration. The optimal concentration should be determined during method development but is often in the µg/mL range.[12] For example, a working solution might be prepared to achieve a final concentration in the sample that is comparable to the expected endogenous glycerol levels.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of unlabeled glycerol.
2. Sample Preparation (Protein Precipitation): [13]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the Glycerol-d5 working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.[13]
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Operate the mass spectrometer in a suitable mode, such as Multiple Reaction Monitoring (MRM), to monitor the specific precursor-to-product ion transitions for both glycerol and Glycerol-d5.
Experimental Workflow Diagram
Caption: General experimental workflow for glycerol analysis.
Data Presentation
The selection of the internal standard concentration is intrinsically linked to the performance of the analytical method. The following tables summarize key validation parameters and typical instrument settings based on established methodologies.
Table 1: Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Reference |
| Linearity (r²) | ≥ 0.99 | [6][7] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [5][6] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | [6] |
| Internal Standard Recovery | Should be consistent across samples, often within 80-120% of the mean response in calibration standards. Some agencies suggest within 20% as a rule of thumb. | [5] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Commonly used for glycerol analysis, providing good sensitivity.[14] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[6] |
| Glycerol Transition | e.g., m/z 93 → 75 | These values must be optimized empirically on the specific instrument being used. |
| Glycerol-d5 Transition | e.g., m/z 98 → 80 | The mass shift of +5 Da allows for clear differentiation from the unlabeled analyte. |
| Dwell Time | 50-100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Collision Energy | Instrument Dependent | Must be optimized to achieve the most stable and intense product ion signal. |
Note: The exact m/z transitions should be determined experimentally as they can vary based on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).
References
- 1. youtube.com [youtube.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. youtube.com [youtube.com]
- 11. Internal Standard Problem - Chromatography Forum [chromforum.org]
- 12. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. accesson.kr [accesson.kr]
Validation & Comparative
A Comparative Guide to the Validation of Glycerol Turnover Measurements Using Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycerol-1,1,2,3,3-d5 (D5-glycerol) with other tracers for measuring whole-body glycerol turnover, a key indicator of lipolysis. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their metabolic studies.
Introduction
The measurement of glycerol turnover provides a direct assessment of whole-body lipolysis, the process of breaking down triglycerides into fatty acids and glycerol.[1][2] Stable isotope tracers are invaluable tools for quantifying this metabolic flux in vivo.[3] this compound, a deuterium-labeled glycerol, is a commonly used tracer for these measurements.[1][2] This guide evaluates its performance and validity in comparison to other widely used tracers, particularly carbon-13 labeled glycerol ([2-¹³C]glycerol).
Comparison of Glycerol Tracers
Studies have demonstrated that various isotopologues of glycerol, including deuterium-labeled and carbon-13-labeled versions, provide comparable and accurate measurements of whole-body glycerol production.[3] A direct comparison between this compound and [2-¹³C]glycerol has shown no significant difference in the measured glycerol flux under both basal conditions and during epinephrine-stimulated lipolysis, confirming that both are valid tracers for quantifying glycerol kinetics in humans.[3]
Table 1: Comparison of Glycerol Flux Measurements with Different Tracers
| Condition | Glycerol Flux with [2-¹³C]glycerol (μmol/kg/min) | Glycerol Flux with this compound (μmol/kg/min) | Significance |
| Basal | 2.2 ± 0.3 | 2.2 ± 0.3 | Not Significant[3] |
| Epinephrine-stimulated | 6.7 ± 0.4 | 6.7 ± 0.3 | Not Significant |
| Source: Data from Matthews et al. (1991).[3] Values are presented as mean ± SD. |
While both tracers are effective for measuring overall glycerol flux, the choice of tracer can be influenced by the specific analytical methods available and the other metabolic pathways being investigated simultaneously.[4]
Experimental Protocols
A generalized protocol for measuring whole-body glycerol turnover using a primed, constant infusion of this compound is outlined below.
Objective: To measure the rate of appearance (Ra) of glycerol, representing whole-body lipolysis, in human subjects.
Materials:
-
Sterile this compound
-
Sterile 0.9% saline solution
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Subject Preparation: Subjects should fast overnight (10-12 hours) before the study. Two intravenous catheters are placed in contralateral arm veins: one for tracer infusion and one for blood sampling.[3]
-
Tracer Preparation: The this compound tracer is dissolved in sterile saline to the desired concentration for infusion.
-
Background Sampling: Before starting the infusion, baseline blood samples are collected to determine the natural background enrichment of glycerol.[3]
-
Primed, Constant Infusion: To achieve isotopic steady-state rapidly, a priming bolus dose of the tracer is administered, followed immediately by a continuous infusion.[1][2] A typical priming dose is 15 times the infusion rate per minute.[3] A common infusion rate is 0.05-0.10 µmol/kg/min.[3]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) during the last 30-60 minutes of the infusion period to ensure isotopic steady state has been achieved.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
GC-MS Analysis: Plasma samples are thawed, and glycerol is extracted and derivatized. The isotopic enrichment of glycerol is determined by GC-MS.[5][6]
-
Data Analysis: The rate of appearance (Ra) of glycerol is calculated using steady-state isotope dilution equations.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological regulation, the following diagrams are provided.
The rate of lipolysis is tightly regulated by hormones. Catecholamines, such as epinephrine and norepinephrine, stimulate lipolysis, while insulin has an inhibitory effect.[7][8]
References
- 1. Insulin Inhibits Lipolysis in Adipocytes via the Evolutionarily Conserved mTORC1-Egr1-ATGL-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine-induced lipolysis causes mTOR complex dissociation and inhibits glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catecholamines suppress fatty acid re-esterification and increase oxidation in white adipocytes via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Glycerol-1,1,2,3,3-d5 with Other Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in metabolic studies, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Glycerol-1,1,2,3,3-d5 (also known as Glycerol-d5) is a widely utilized stable isotope-labeled internal standard for the quantification of glycerol in various biological matrices by mass spectrometry. This guide provides an objective comparison of the performance of Glycerol-d5 with other common internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should be chemically and physically similar to the analyte of interest, but isotopically distinct to be distinguishable by the mass spectrometer. This allows for the normalization of the analyte's signal, compensating for losses during sample extraction and variations in instrument response. Stable isotope-labeled compounds, such as Glycerol-d5, are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar chromatographic behavior and ionization efficiency to the endogenous analyte.
Performance Comparison of this compound and Alternative Internal Standards
The primary alternatives to deuterated glycerol as an internal standard are carbon-13 (¹³C)-labeled glycerol and non-isotope labeled structural analogs. The choice between these standards can impact the accuracy, precision, and overall reliability of the analytical method.
A study comparing various stable isotope-labeled glycerol tracers for measuring glycerol kinetics found that Glycerol-d5 ([2H5]glycerol), [2-¹³C]glycerol, and [1,2,3-¹³C3]glycerol yield comparable results for determining the rate of appearance of endogenous glycerol.[1] This suggests that all three are suitable for use as internal standards in quantitative assays. Another study that tested these three compounds as model substances for determining glycerol concentrations and isotopic enrichments in human plasma reported high precision and reproducibility for the method.[2]
Table 1: Comparison of Quantitative Performance of Glycerol Internal Standards
| Internal Standard | Type | Key Findings | Precision (Intra-assay Variation) | Precision (Inter-assay Variation) | Recovery |
| This compound | Deuterated | Comparable performance to ¹³C-labeled standards for glycerol flux measurements.[1] | <1.5%[2] | <6%[2] | 99.7%[2] |
| [2-¹³C]glycerol | ¹³C-Labeled | Comparable performance to Glycerol-d5 for glycerol flux measurements.[1] | <1.5%[2] | <6%[2] | 99.8%[2] |
| [1,2,3-¹³C3]glycerol | ¹³C-Labeled | Comparable performance to Glycerol-d5 for glycerol flux measurements.[1] | <1.5%[2] | <6%[2] | 99.8%[2] |
| 1,2,3-Butanetriol | Non-Isotope Labeled Analog | A reliable non-isotope internal standard with good recovery and repeatability in GC-MS methods.[3][4] | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison | >80% in tissue, >90% in fluid samples[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of internal standards. Below are generalized protocols for the quantification of glycerol in biological samples using a stable isotope-labeled internal standard.
Protocol 1: Glycerol Quantification in Human Plasma by GC-MS
This protocol is adapted from a method for determining glycerol concentrations and isotopic enrichments in human plasma.[2]
1. Sample Preparation:
-
To 100 µL of human plasma, add a known amount of the internal standard solution (this compound, [2-¹³C]glycerol, or [1,2,3-¹³C3]glycerol).
-
Deproteinize the sample by adding 1 mL of ice-cold acetone, vortex, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of glycerol.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the TMS derivatives of glycerol and the chosen internal standard.
Protocol 2: Cross-Validation of Internal Standards
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare separate stock solutions of glycerol and each internal standard (this compound and an alternative, e.g., [1,2,3-¹³C3]glycerol).
-
Prepare calibration standards by spiking known concentrations of glycerol into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations.
2. Sample Analysis:
-
Divide the calibration standards and QC samples into two sets.
-
Set A: Spike with this compound.
-
Set B: Spike with the alternative internal standard.
-
Process and analyze both sets using the same sample preparation, derivatization, and GC-MS or LC-MS method.
3. Data Analysis:
-
Generate separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
Compare the accuracy and precision of the results obtained with each internal standard. The percentage difference between the mean concentrations of the QC samples from both sets should be within an acceptable range (e.g., ±15%).
Mandatory Visualizations
To further clarify the experimental and logical relationships, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of glycerol using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
accuracy and precision of Glycerol-1,1,2,3,3-d5 in metabolic flux analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Glycerol-1,1,2,3,3-d5 against 13C-labeled alternatives for elucidating metabolic pathways.
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the intricate network of metabolic reactions within biological systems. The selection of an appropriate isotopic tracer is a critical determinant of the accuracy and precision of the resulting flux estimations. This guide provides an objective comparison of this compound, a deuterium-labeled tracer, with the more commonly employed 13C-labeled glycerol and glucose tracers. We present a synthesis of available experimental data, detailed experimental protocols, and visual aids to empower researchers in making informed decisions for their metabolic studies.
At a Glance: this compound vs. 13C-Labeled Tracers
| Feature | This compound (Deuterium-labeled) | 13C-Labeled Glycerol/Glucose |
| Primary Advantage | Can provide valid measurements of overall glycerol kinetics.[1] | Gold standard for MFA, offering high precision and accuracy in resolving intracellular fluxes.[2] |
| Tracer Stability | Deuterium labels can be susceptible to exchange with protons in aqueous environments, potentially leading to loss of the label.[3] | The 13C-label is stable and not lost during metabolic processing, ensuring accurate tracing of the carbon backbone.[3] |
| Kinetic Isotope Effect | The larger mass difference between deuterium and hydrogen can sometimes lead to kinetic isotope effects, potentially altering reaction rates. | The kinetic isotope effect of 13C is generally small and often considered negligible in MFA calculations. |
| Pathway Resolution | Primarily used for determining whole-body glycerol turnover and kinetics.[4][5] Less documented for high-resolution intracellular flux analysis. | Different 13C-isotopologues of glycerol and glucose can be used to precisely resolve fluxes in specific pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[6] |
| Analytical Complexity | Derivatization is often required for mass spectrometry to prevent the loss of deuterium labels during analysis.[1] | Well-established protocols for mass spectrometry and NMR analysis of 13C-labeled metabolites. |
Quantitative Performance Comparison
Direct quantitative comparisons of the precision of intracellular flux estimations between this compound and 13C-tracers are limited in the literature. However, studies comparing deuterium-labeled glycerol ([2H5]-glycerol) with 13C-labeled glycerol for measuring whole-body glycerol kinetics have shown comparable results, validating the use of deuterated glycerol for this specific application.
Table 1: Comparison of Glycerol Flux Measurements
| Tracer | Basal Glycerol Flux (μmol/kg/min) | Epinephrine-Stimulated Glycerol Flux (μmol/kg/min) |
| [2H5]-glycerol | 2.22 ± 0.20 | 6.95 ± 0.56 |
| [2-13C]glycerol | Not directly compared in the same study | Not directly compared in the same study |
| Another study with [2H5]glycerol | 3.02 ± 0.37 | 7.56 (in one subject) |
Source: Data adapted from Beylot et al., 1987 and Kurland et al., 1998.[4][5]
While these data suggest that deuterated glycerol can accurately measure overall glycerol turnover, for resolving intracellular fluxes, 13C-tracers are generally preferred due to the stability of the carbon label. The choice of the specific 13C-glycerol isotopologue can significantly impact the precision of flux estimations in different pathways.
Table 2: Performance of Different 13C-Glycerol Tracers in E. coli
| 13C-Glycerol Tracer | Precision in Pentose Phosphate (PP), Entner-Doudoroff (ED), and Malic Enzyme (ME) Pathways | Precision in Glyoxylate Shunt (GX) Pathway |
| [1,3-13C] glycerol | Did not provide a high level of precision.[2][6] | Successful in determining the flux.[2][6] |
| [2-13C] glycerol | Allowed for precise characterization of fluxes.[2][6] | Successful in determining the flux.[2][6] |
| [U-13C] glycerol | Allowed for precise characterization of fluxes.[2][6] | Successful in determining the flux.[2][6] |
Source: Adapted from Toya et al., 2018.[6]
Metabolic Fate of Glycerol
Glycerol enters central carbon metabolism through a short pathway, making it a useful tracer for probing specific metabolic nodes. The following diagram illustrates the entry of glycerol into glycolysis.
Experimental Protocols
A generalized workflow for a metabolic flux analysis experiment is outlined below. While the core steps are similar for both deuterium and 13C-labeled tracers, specific parameters such as the choice of derivatization agent for mass spectrometry may differ.
General Experimental Workflow
Detailed Experimental Protocol (Adapted for this compound)
This protocol is adapted from established methods for 13C-MFA and should be optimized for your specific cell line and experimental conditions.
1. Cell Culture and Isotopic Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of labeling.
-
Media Preparation: Prepare a labeling medium by supplementing a base medium (lacking unlabeled glycerol) with this compound. The concentration should be optimized but is often in the range of 10-25 mM.
-
Isotopic Labeling: To begin the experiment, replace the standard growth medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a duration sufficient to reach an isotopic steady state. This typically ranges from 8 to 24 hours but should be determined empirically for your system.[7]
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and adding an ice-cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Extraction: Scrape the cells in the cold solvent and transfer the suspension to a microcentrifuge tube. Cell lysis can be facilitated by freeze-thaw cycles.
-
Centrifugation: Pellet cell debris by centrifugation at high speed at 4°C.
-
Sample Collection: Collect the supernatant containing the extracted metabolites.
3. Mass Spectrometry Analysis:
-
Derivatization: For GC-MS analysis of deuterated glycerol and its metabolites, derivatization is often necessary to ensure the retention of deuterium labels and improve chromatographic properties. A common method involves the formation of the trisacetyl derivative.[5] For LC-MS/MS analysis, derivatization may not always be required.
-
GC-MS/MS or LC-MS/MS Analysis: Analyze the isotopic enrichment of glycerol and downstream metabolites. The specific mass-to-charge ratios (m/z) to be monitored will depend on the metabolites of interest and the derivatization method used.
4. Data Analysis:
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic network model.
-
Statistical Analysis: Perform statistical analyses to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.[8][9][10]
Logical Relationships in Tracer Selection
The choice of an isotopic tracer is a critical decision that influences the outcome of an MFA study. The following diagram illustrates the key considerations in this process.
References
- 1. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of steady state and nonsteady-state glycerol kinetics in humans using deuterium-labeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Derivatization Methods for Glycerol-1,1,2,3,3-d5 Analysis
An Objective Comparison of Silylation, Acetylation, and Benzoylation Techniques for Mass Spectrometry-Based Quantification
For researchers and drug development professionals engaged in metabolic studies, the accurate quantification of glycerol and its isotopologues, such as Glycerol-1,1,2,3,3-d5, is crucial. Due to glycerol's low volatility and poor ionization efficiency, derivatization is a critical step to enable sensitive and robust analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of three common derivatization methods: silylation, acetylation, and benzoylation, supported by experimental data and protocols to aid in method selection and optimization.
Method Comparison at a Glance
The choice of derivatization method significantly impacts the analytical performance, including sensitivity, selectivity, and throughput. Below is a summary of the key quantitative parameters for each method.
| Derivatization Method | Typical Reagent(s) | Analytical Platform | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Silylation | BSTFA, MSTFA, TMSIM | GC-MS | ~0.1 µg/mL[1] | Not explicitly stated | Good | High volatility of derivatives, well-established method. | Derivatives can be sensitive to moisture[2]. |
| Acetylation | Acetic Anhydride | GC-MS | Not explicitly stated | Not explicitly stated | Good | Stable derivatives, less moisture sensitive than silylation. | May require more rigorous cleanup. |
| Benzoylation | Benzoyl Chloride | LC-MS/MS | ~0.05 µg/mL (50 ng/mL)[3] | ~0.15 µg/mL (150 ng/mL)[3] | 0.15 - 1000 µg/mL[3] | Excellent for LC-MS, improves ionization efficiency. | Derivatization can be complex[4]. |
In-Depth Look at Derivatization Chemistries
Silylation: The GC-MS Workhorse
Silylation is the most prevalent derivatization technique for GC-MS analysis of compounds containing active hydrogens, such as the hydroxyl groups in glycerol.[2] The reaction replaces the active hydrogens with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylsilyl imidazole (TMSIM).[1] The choice of reagent can influence reaction efficiency and the stability of the resulting TMS-glycerol derivative.
Acetylation: A Stable Alternative
Acetylation is another effective derivatization strategy for GC-MS analysis. It involves the reaction of glycerol with an acetylating agent, typically acetic anhydride, to form glycerol triacetate. This derivative is more stable and less susceptible to hydrolysis compared to its silyl counterpart.[5]
The reaction is often catalyzed by a base such as pyridine or N-methylimidazole.[6][7] The resulting glycerol triacetate is sufficiently volatile for GC-MS analysis.
Benzoylation: Tailored for LC-MS
For LC-MS applications, where volatility is not a primary concern, derivatization aims to enhance ionization efficiency and chromatographic retention. Benzoylation, using benzoyl chloride, is a well-established method for this purpose.[3] The reaction attaches a benzoyl group to the hydroxyl moieties of glycerol, forming glyceryl tribenzoate. This derivative exhibits improved reversed-phase retention and ionization, leading to lower detection limits.[8]
This method is particularly advantageous for complex matrices like urine, where it has been shown to be highly specific and sensitive.[3]
Detailed Experimental Protocols
The following are representative protocols for each derivatization method, compiled from published literature. Researchers should optimize these protocols for their specific applications and instrumentation.
Silylation Protocol for GC-MS Analysis
This protocol is adapted from methodologies for the silylation of hydroxyl-containing compounds for GC-MS analysis.[1][9]
Materials:
-
This compound standard
-
Biological sample (e.g., plasma, cell lysate)
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Internal standard (e.g., a deuterated analog of a related compound)
-
Nitrogen gas for drying
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add an appropriate amount of internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate glycerol.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Acetylation Protocol for GC-MS Analysis
This protocol is based on the acetylation of glycerol for GC-MS analysis.[7]
Materials:
-
This compound standard
-
Biological sample
-
Acetic anhydride
-
N-methylimidazole (NMIM) as a catalyst
-
Dichloromethane for extraction
-
Internal standard (e.g., hexadecane)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
-
Derivatization:
-
To 10 µL of the sample supernatant, add 10 µL of NMIM.
-
Add 75 µL of acetic anhydride and incubate at room temperature for 5 minutes.
-
-
Extraction and Analysis:
-
Add 100 µL of deionized water and vortex for 10 seconds.
-
Add 100 µL of dichloromethane and 10 µL of the internal standard solution.
-
Vortex and allow the phases to separate.
-
Transfer the organic (lower) phase to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Inject 1 µL of the organic phase into the GC-MS.
-
Benzoylation Protocol for LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of glycerol in urine.[3]
Materials:
-
This compound standard
-
Urine sample
-
Benzoyl chloride
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Formic acid or other suitable acid for quenching
-
Acetonitrile or methanol for dilution
Procedure:
-
Sample Preparation:
-
Dilute the urine sample with deionized water.
-
-
Derivatization:
-
To a specific volume of the diluted sample, add a basic solution (e.g., sodium hydroxide) to adjust the pH.
-
Add benzoyl chloride and vortex vigorously.
-
Incubate the reaction mixture at 40°C for a specified time (e.g., 15-30 minutes).
-
Quench the reaction by adding an acidic solution (e.g., formic acid).
-
-
Analysis:
-
Dilute the final reaction mixture with the mobile phase or a suitable solvent.
-
Inject an aliquot into the LC-MS/MS system.
-
Conclusion
The selection of an appropriate derivatization method for this compound analysis is contingent on the analytical platform available and the specific requirements of the study. For GC-MS based methods, both silylation and acetylation are robust choices, with silylation being more common but requiring careful handling to avoid moisture, while acetylation offers more stable derivatives. For LC-MS analysis, benzoylation stands out as a superior method for enhancing sensitivity and chromatographic performance. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers to select and implement the most suitable derivatization strategy for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of glycerol consumption during fermentations using GC-MS [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Quantification of Glycerol-1,1,2,3,3-d5
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of stable isotope-labeled compounds like Glycerol-1,1,2,3,3-d5 is paramount for the integrity of metabolic research and clinical trial outcomes. However, the absence of standardized inter-laboratory comparison studies for this specific analyte presents a significant challenge, leading to potential variability in data across different research sites.
This guide provides an objective comparison of the primary analytical methodologies employed for the quantification of this compound. While direct round-robin proficiency testing data for this specific deuterated glycerol is not publicly available, this document synthesizes information from single-laboratory validation studies and established bioanalytical method validation guidelines. By examining the experimental protocols and inherent variabilities of these methods, this guide aims to equip researchers with the knowledge to better understand potential sources of inter-laboratory discrepancies and to promote more consistent and reliable measurements.
Comparing the Workhorses: GC-MS and LC-MS/MS for d5-Glycerol Analysis
The quantification of this compound in biological matrices is predominantly achieved through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on laboratory expertise, available instrumentation, and the specific requirements of the study.
Below is a comparative summary of these techniques, highlighting key performance parameters that can contribute to inter-laboratory variability. The data presented is based on representative single-laboratory validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations for Inter-Laboratory Variability |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. Requires derivatization for glycerol. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. | Differences in derivatization efficiency (GC-MS) and ionization suppression/enhancement (LC-MS/MS) can be significant sources of variability between labs. |
| Sample Preparation | Typically involves protein precipitation, extraction, and a mandatory derivatization step (e.g., silylation, acetylation) to make glycerol volatile. | Often involves protein precipitation and extraction. Derivatization is not always necessary. | Variations in extraction protocols, choice of derivatizing agent, and reaction conditions can lead to disparate results. |
| Intra-Assay Precision | Typically <1.5% coefficient of variation (CV).[1] | Generally <10% CV, with some methods achieving <5%. | While individual labs may demonstrate high precision, differences in methodology can affect the overall reproducibility between labs. |
| Inter-Assay Precision | Reported as <6% CV within a single laboratory.[1] | Typically within 15% CV as per regulatory guidelines. | This is a critical parameter for inter-laboratory comparison. Lack of multi-laboratory data for d5-glycerol makes direct comparison difficult. |
| Sensitivity | High sensitivity, capable of detecting low concentrations in biological fluids. | Generally offers very high sensitivity, often in the picogram to nanogram per milliliter range. | Differences in instrument sensitivity and optimization can lead to variations in the lower limit of quantification (LLOQ) between laboratories. |
| Throughput | Can be lower due to the derivatization step and longer chromatographic run times. | Generally higher throughput due to faster analytical runs and amenability to automation. | The need for higher throughput in large-scale studies may favor LC-MS/MS, but method robustness is key for inter-lab consistency. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of deuterated glycerol in plasma.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a different isotopologue of glycerol like ¹³C₃-glycerol).
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA in pyridine).
-
Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of glycerol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the analytes.
-
Detect the eluting compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode to monitor characteristic ions of d5-glycerol-TMS and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration from a calibration curve prepared in the same biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general approach for d5-glycerol quantification, which can be adapted based on specific instrumentation and matrix.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., ¹³C₃-glycerol).
-
Perform protein precipitation with a solvent like methanol or acetonitrile.
-
Vortex and centrifuge.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system.
-
Separate the analytes using a suitable column (e.g., a C18 reversed-phase column) and mobile phase gradient.
-
Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both d5-glycerol and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration using a calibration curve prepared in the same matrix.
-
Visualizing the Workflow and Logical Relationships
To better understand the analytical processes and the critical stages that can influence inter-laboratory variability, the following diagrams are provided.
References
Assessing the Kinetic Isotope Effect of Glycerol-1,1,2,3,3-d5 in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with deuterium in drug candidates and metabolic tracers has become a valuable strategy for modifying pharmacokinetic profiles and elucidating metabolic pathways. Glycerol-1,1,2,3,3-d5, a deuterated analog of glycerol, offers a unique tool for such investigations. Understanding its interaction with key metabolic enzymes is crucial for interpreting experimental outcomes. The kinetic isotope effect (KIE), a measure of the change in the rate of a reaction upon isotopic substitution, provides deep insights into enzyme mechanisms and can reveal the rate-determining steps of a catalytic cycle.
This guide provides a framework for assessing the kinetic isotope effect of this compound in enzymatic assays, focusing on two primary enzymes in glycerol metabolism: glycerol kinase and glycerol dehydrogenase. While direct comparative kinetic data for this compound is not extensively published, this document outlines the established enzymatic assays and provides the methodology to generate comparative data.
Enzymatic Pathways of Glycerol Metabolism
Glycerol is primarily metabolized in a two-step pathway involving phosphorylation by glycerol kinase followed by oxidation by glycerol-3-phosphate dehydrogenase. Alternatively, glycerol can be directly oxidized by glycerol dehydrogenase.
Comparative Kinetic Data
To assess the kinetic isotope effect, the kinetic parameters (Km and Vmax) for both unlabeled glycerol and this compound must be determined experimentally. The KIE is then calculated as the ratio of the kinetic parameters for the light (H) and heavy (D) isotopes. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage.
The following table provides a template for presenting the comparative kinetic data from enzymatic assays. Researchers can populate this table with their experimental findings.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | KIE on Vmax (VmaxH / VmaxD) | KIE on kcat/Km ((kcat/Km)H / (kcat/Km)D) |
| Glycerol Kinase | Glycerol (unlabeled) | TBD | TBD | TBD | ||
| This compound | TBD | TBD | TBD | TBD | TBD | |
| Glycerol Dehydrogenase | Glycerol (unlabeled) | TBD | TBD | TBD | ||
| This compound | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed methodologies for conducting enzymatic assays with glycerol kinase and glycerol dehydrogenase. These protocols can be adapted for comparing unlabeled glycerol and this compound.
Glycerol Kinase Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP-dependent phosphorylation of glycerol by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.[1]
Reagents:
-
Assay Buffer: 0.4 M Glycine, pH 8.9, containing 45 mM potassium carbonate.[1]
-
Substrate Stock Solution: 0.1 M Glycerol or this compound in deionized water.
-
Coupled Enzyme Reagent Mix (prepare fresh):
-
8.5 mM ATP
-
1.22 mM NADH
-
2.0 mM Phosphoenolpyruvate (PEP)
-
15.3 U/mL Lactate Dehydrogenase
-
7.0 U/mL Pyruvate Kinase
-
28.0 mM MgSO₄·7H₂O
-
26.0 mM Reduced Glutathione
-
Adjust pH to 7.4.[1]
-
-
Glycerol Kinase Solution: Dissolve glycerol kinase in 0.1 M Triethanolamine (TEA) buffer, pH 7.4, to a suitable concentration.[1] Dilute further in the same buffer immediately before use to obtain a linear reaction rate.
Procedure:
-
Set up a cuvette with a 1 cm path length in a spectrophotometer equilibrated at 25°C.
-
To the cuvette, add:
-
2.1 mL of Assay Buffer
-
0.7 mL of Coupled Enzyme Reagent Mix
-
0.1 mL of Substrate Stock Solution (either glycerol or this compound).
-
-
Mix by inversion and incubate for 3-4 minutes to establish a baseline absorbance at 340 nm.[1]
-
Initiate the reaction by adding 0.1 mL of the diluted glycerol kinase solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the curve.
-
To determine kinetic parameters, repeat the assay with varying concentrations of the glycerol substrate.
Glycerol Dehydrogenase Assay
This assay measures the NAD⁺-dependent oxidation of glycerol to glyceraldehyde. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[2][3]
Reagents:
-
Assay Buffer: 0.1 M Glycine buffer, pH 10.0.
-
Substrate Stock Solution: 1.0 M Glycerol or this compound in deionized water.
-
NAD⁺ Stock Solution: 10 mM NAD⁺ in deionized water.
-
Glycerol Dehydrogenase Solution: Dissolve glycerol dehydrogenase in 0.1 M phosphate buffer, pH 7.5, to a suitable concentration. Dilute further in the same buffer immediately before use.
Procedure:
-
Set up a cuvette with a 1 cm path length in a spectrophotometer equilibrated at 25°C.
-
To the cuvette, add:
-
2.5 mL of Assay Buffer
-
0.2 mL of NAD⁺ Stock Solution
-
0.2 mL of Substrate Stock Solution (either glycerol or this compound).
-
-
Mix by inversion and incubate for 3-5 minutes to establish a baseline absorbance at 340 nm.[3]
-
Initiate the reaction by adding 0.1 mL of the diluted glycerol dehydrogenase solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the curve.
-
To determine kinetic parameters, repeat the assay with varying concentrations of the glycerol substrate.
Workflow for Assessing Kinetic Isotope Effect
The following diagram outlines the general workflow for determining the kinetic isotope effect of this compound in an enzymatic assay.
By following these protocols and the outlined workflow, researchers can generate robust and comparable data to elucidate the kinetic isotope effect of this compound in key enzymatic reactions. This information is invaluable for understanding its metabolic fate and for the rational design of deuterated molecules in pharmaceutical and research applications.
References
Navigating the Analytical Landscape: A Comparison Guide for Glycerol-1,1,2,3,3-d5 Quantification in Biological Samples
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. Glycerol-1,1,2,3,3-d5 (Glycerol-d5), a stable isotope-labeled form of glycerol, serves as a critical internal standard and tracer in metabolic research, particularly in studies of lipolysis and glucose metabolism. This guide provides a comparative overview of the analytical performance, specifically the linearity and range of detection, for methods utilizing Glycerol-d5 in biological samples. We present a summary of quantitative data from various studies, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method.
Quantitative Performance Overview
The following tables summarize the linearity, limit of detection (LOD), and limit of quantification (LOQ) for analytical methods employing Glycerol-d5 as an internal standard for the quantification of glycerol in biological matrices. It is important to note that while Glycerol-d5 is used for internal standardization, the performance metrics are often reported for the endogenous, non-labeled glycerol. These values, however, reflect the overall method performance and the suitability of Glycerol-d5 for accurate quantification.
| Table 1: Performance of GC-MS Methods for Glycerol Quantification using Glycerol-d5 Internal Standard | ||||
| Biological Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LLOQ (µg/mL) |
| Human Urine | 1.0 - 98.0 | Not Reported | 0.3 | 0.9[1][2] |
| Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported |
| Table 2: Performance of LC-MS/MS Methods for Glycerol Quantification using Glycerol-d5 Internal Standard | ||||
| Biological Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LLOQ (µg/mL) |
| Human Urine | 1.0 - 1000 | >0.99 | 0.3 | 1.0 |
| Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of glycerol in biological samples, utilizing Glycerol-d5 as an internal standard.
Protocol 1: GC-MS Analysis of Glycerol in Human Urine
This protocol is based on an isotope-dilution mass spectrometry method.[1][2]
1. Sample Preparation:
-
Take a 20 µL aliquot of the urine sample.
-
Spike the sample with a known amount of this compound as an internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the dried residue using N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized glycerol and Glycerol-d5.
Protocol 2: LC-MS/MS Analysis of Glycerol in Human Urine
This protocol utilizes a "dilute and shoot" strategy for rapid screening.[3]
1. Sample Preparation:
-
Centrifuge 300 µL of urine at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer 80 µL of the supernatant to an autosampler vial.
-
Add 10 µL of a standard solution containing a known concentration of glycerol.
-
Add 10 µL of a solution containing this compound as an internal standard.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UFLC XR series HPLC system (Shimadzu) or similar.
-
Column: Kinetex C18 (100 mm × 2.1 mm I.D., 2.6 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation. For example, start at 2% B, hold for 0.5 min, ramp to 95% B over 8.5 min, hold for 0.5 min, and then re-equilibrate at 2% B.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Q Exactive plus tandem mass spectrometer (Thermo Scientific) or similar.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Temperature: 300°C.
-
Data Acquisition: Selective Ion Monitoring (SIM) or full scan with high resolution to separate glycerol from interfering ions.
Alternative Analytical Approaches
While mass spectrometry-based methods are predominant for their sensitivity and specificity, other techniques have been employed for glycerol analysis. An automated enzymatic spectrophotometric procedure has been described for plasma glycerol determination with a linearity up to 250 µmol/L and a detection limit of 8 µmol/L.[4] However, these methods may lack the specificity to distinguish between endogenous glycerol and its stable isotope-labeled counterparts, making them unsuitable for tracer studies.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound, or more commonly, for the quantification of endogenous glycerol using Glycerol-d5 as an internal standard, depends on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Both GC-MS and LC-MS/MS offer robust and reliable platforms for this purpose. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to establish and validate their analytical methods for metabolic research. The use of a stable isotope-labeled internal standard like Glycerol-d5 is crucial for achieving the accuracy and precision necessary for meaningful biological insights.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kr [accesson.kr]
- 4. Determination of glycerol in plasma by an automated enzymatic spectrophotometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Glycerol-1,1,2,3,3-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of stable isotope-labeled compounds is paramount in metabolic research and drug development. Glycerol-1,1,2,3,3-d5, a deuterated analog of glycerol, is frequently utilized as a tracer to study metabolic pathways such as gluconeogenesis and lipolysis. The choice of analytical technique for its quantification is critical for obtaining reliable data. This guide provides an objective comparison of two powerful mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
Methodology Overview
Both GC-MS and LC-MS are well-established techniques for the quantitative analysis of small molecules. However, they differ fundamentally in the sample introduction and separation phases, which has significant implications for the analysis of a polar and non-volatile compound like glycerol.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds.[1][2] Due to glycerol's high boiling point and polarity, direct analysis by GC-MS is challenging, often leading to thermal decomposition in the hot inlet.[3] Therefore, a critical step in GC-MS analysis of glycerol is derivatization, which converts the analyte into a more volatile and thermally stable derivative.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds.[1][2] It offers greater flexibility in terms of sample preparation, with some methods allowing for a simple "dilute and shoot" approach.[6] However, derivatization can also be employed in LC-MS to enhance chromatographic retention and sensitivity.[7][8]
Quantitative Performance Data
The following tables summarize the quantitative performance of GC-MS and LC-MS methods for the analysis of glycerol, including its deuterated isotopologues, as reported in various studies.
Table 1: Performance Characteristics of GC-MS Methods for Glycerol Analysis
| Parameter | Reported Value(s) | Matrix | Derivatizing Agent | Citation |
| Linearity | R² = 0.9991 | Biological Samples | Trimethylsilyl imidazole (TMSIM) | [5] |
| Precision | Intra-assay variation <1.5%, Inter-assay variation <6% | Human Plasma | Not Specified | [9] |
| Within-day RSD: 2.1%, Between-day RSD: 2.8% | Urine | Not Specified | [10] | |
| Accuracy/Recovery | >80% for tissues, >90% for fluids | Biological Tissues & Fluids | Trimethylsilyl imidazole (TMSIM) | [11] |
| 99.7% for glycerol, 99.8% for tracer | Human Plasma | Not Specified | [9] | |
| Limit of Detection (LOD) | 0.1 µg/mL | Biological Samples | Trimethylsilyl imidazole (TMSIM) | [5] |
| Limit of Quantitation (LOQ) | 0.9 µg/mL | Urine | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | [7] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Glycerol Analysis
| Parameter | Reported Value(s) | Matrix | Derivatizing Agent | Citation |
| Linearity | 1.0 - 1000 µg/mL | Human Urine | Benzoyl chloride | [8] |
| 0.15 - 1000 µg/mL | Human Urine | Benzoyl chloride | [12] | |
| Precision | Intra- and Inter-day <12.2% | Human Urine | Benzoyl chloride | [8] |
| Intra- and Inter-assay <13% | Human Urine | Benzoyl chloride | [12] | |
| Accuracy/Recovery | Satisfactory | Human Urine | Benzoyl chloride | [8] |
| Satisfactory | Human Urine | Benzoyl chloride | [12] | |
| Limit of Detection (LOD) | 0.3 µg/mL | Human Urine | Benzoyl chloride | [8] |
| <50 ng/mL | Human Urine | Benzoyl chloride | [12] | |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Human Urine | Benzoyl chloride | [8] |
| <150 ng/mL | Human Urine | Benzoyl chloride | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for both GC-MS and LC-MS analysis of glycerol.
GC-MS Protocol: Derivatization with Silylation Agent
This protocol is based on methods described for the analysis of glycerol in biological samples.[5][11]
-
Sample Preparation:
-
To a 50 µL aliquot of the sample (e.g., plasma, urine, or tissue homogenate), add an internal standard. For non-isotope dilution studies, a non-isotope labeled standard like 1,2,3-butanetriol can be used.[5] For isotope dilution, an alternative isotopologue of glycerol would be used.
-
Lyophilize the sample to dryness.
-
-
Derivatization:
-
Add 100 µL of a silylating agent, such as Trimethylsilyl imidazole (TMSIM), to the dried sample.[5]
-
Incubate the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard. For the tris(trimethylsilyl) derivative of glycerol, a characteristic fragment ion is often found at m/z 147.[5]
-
LC-MS/MS Protocol: Derivatization with Benzoyl Chloride
This protocol is adapted from methods developed for the quantitative analysis of glycerol in urine.[8][12]
-
Sample Preparation:
-
To a 100 µL urine sample, add the internal standard (e.g., a different isotopologue of glycerol).
-
Add a buffering agent (e.g., sodium carbonate) to adjust the pH.
-
-
Derivatization:
-
Add a solution of benzoyl chloride in a suitable solvent.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration.[8]
-
Quench the reaction and extract the derivatized glycerol into an organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.
-
Visualizing the Workflows and Comparison
To better understand the practical differences between the two techniques, the following diagrams illustrate the analytical workflows and a logical comparison.
Caption: Generalized analytical workflows for GC-MS and LC-MS analysis.
Caption: Key advantages and disadvantages of GC-MS and LC-MS for this analysis.
Discussion and Recommendations
GC-MS offers high chromatographic efficiency and is a very mature and robust technology. For the analysis of this compound, the primary challenge is the mandatory derivatization step. While effective, this adds complexity, time, and potential for variability to the workflow. A significant concern with some derivatization methods, such as those using trimethylsilyl agents followed by electron ionization, is the potential for fragmentation of the glycerol molecule, which can lead to the loss of deuterium labels.[13] This could compromise the accuracy of isotopic enrichment studies. However, using alternative derivatization reagents like heptafluorobutyric anhydride with negative ion chemical ionization can preserve the molecular ion and all five deuterium labels.[13]
LC-MS , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly popular choice for the analysis of metabolites like glycerol. Its major advantage is the ability to analyze polar compounds with minimal sample preparation.[14] The soft ionization techniques typically used, such as ESI, generally keep the molecular ion intact, which is highly advantageous for stable isotope tracer studies as it ensures all labels are accounted for. While "dilute and shoot" methods are possible, they can be susceptible to matrix effects, potentially impacting accuracy and precision.[6] Derivatization, for instance with benzoyl chloride, can improve chromatographic performance and sensitivity, mitigating some of these issues.[7][12]
For researchers primarily focused on the robust, high-throughput quantification of this compound, especially in complex biological matrices, LC-MS/MS is generally the recommended technique . Its ability to handle polar analytes with simpler sample preparation and the preservation of the intact labeled molecule through soft ionization make it highly suitable for tracer studies. While matrix effects need to be carefully controlled, often through the use of an appropriate internal standard (like ¹³C-glycerol), the overall workflow can be more straightforward and less prone to issues related to the loss of isotopic labels.
GC-MS remains a viable and powerful alternative , particularly if an LC-MS system is not available or if the laboratory has extensive experience and validated protocols for glycerol derivatization. When using GC-MS, it is crucial to select a derivatization and ionization method that minimizes fragmentation and ensures the retention of all deuterium atoms on the glycerol backbone to maintain the integrity of the isotopic analysis.[13]
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kr [accesson.kr]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic analysis of glycerol: colourimetric screening and gas chromatography-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Glycerol-1,1,2,3,3-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Handle the material in a well-ventilated area.[1][3][4] In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[1] Do not allow the product to enter drains.[1][3][5]
Step-by-Step Disposal Protocol
The disposal of this compound, like its non-deuterated counterpart, must adhere to local, state, and federal regulations. While generally not classified as a hazardous material for transportation, it is crucial to manage its disposal as a chemical waste product.[1]
-
Consult Institutional and Local Guidelines: Before proceeding, review your institution's specific waste disposal protocols and any local or state regulations that may apply to deuterated compounds.
-
Containerization: Keep the this compound in its original, properly labeled container.[5] If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the full chemical name ("this compound"), CAS number (62502-71-0), and any relevant hazard information. Do not mix with other waste streams.[5]
-
Waste Collection: Store the sealed container in a designated chemical waste accumulation area. This area should be secure and away from incompatible materials, particularly strong oxidizing agents.[4]
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[1] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can manage the waste stream appropriately.
-
Disposal of Contaminated Materials: Any materials, such as absorbent pads or gloves, that have come into contact with this compound should be considered contaminated.[1][2] These items must be placed in a sealed container, properly labeled as hazardous waste, and disposed of through the licensed disposal company.
Note on Drain Disposal: While some institutional guidelines may permit the drain disposal of certain chemicals with copious amounts of water, it is generally recommended to avoid this practice for this compound to prevent environmental contamination.[2][3][5] Always defer to your institution's specific guidelines and local regulations.
Key Data for Disposal
| Property | Value | Source |
| CAS Number | 62502-71-0 | [6][7] |
| Molecular Formula | C₃H₃D₅O₃ | [7] |
| Transport Information | Not classified as dangerous goods (DOT, IMDG, IATA) | [1] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Recommended Disposal Method | Licensed disposal company | [1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Glycerol-1,1,2,3,3-d5
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety, operational, and disposal information for Glycerol-1,1,2,3,3-d5, ensuring a secure laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of the liquid. |
| Skin Protection | Nitrile gloves and a standard laboratory coat. | Prevents direct skin contact with the chemical.[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan significantly reduces the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect unused material and any contaminated disposables (e.g., gloves, pipette tips) in a designated and clearly labeled, sealed waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
In some jurisdictions, small quantities of non-hazardous, water-soluble substances like glycerol may be permissible for drain disposal. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and approval before proceeding with this method.
-
Do not let the product enter drains without explicit approval.[3][4]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
